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3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid Documentation Hub

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  • Product: 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid
  • CAS: 959575-06-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mechanism of Action of TAK-733, a Potent Allosteric MEK Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the mechanism of action of TAK-733, a potent, selective, and non-ATP-competitive alloster...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the mechanism of action of TAK-733, a potent, selective, and non-ATP-competitive allosteric inhibitor of MEK1 and MEK2 (MEK1/2) kinases.[1][2][3][4] As a critical node in the RAS/RAF/MEK/ERK signaling pathway, MEK is a key therapeutic target in various cancers where this pathway is constitutively active.[5][6][7] This document delineates the molecular interactions of TAK-733 with its target, its downstream cellular consequences, and the key experimental methodologies used to validate its mechanism. We will explore the causality behind its potent inhibitory effects and provide detailed protocols for assays crucial to its characterization, offering a robust framework for researchers in oncology and drug discovery.

Introduction: Targeting the MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK cascade, is a central signaling pathway that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[5][] Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a hallmark of many human cancers, including melanoma, colorectal, and pancreatic cancers.[3][7] This makes the pathway an attractive target for therapeutic intervention.[6][]

MEK1 and MEK2 are dual-specificity kinases that serve as the immediate downstream effectors of RAF kinases and are the sole activators of ERK1 and ERK2.[1][] Unlike ATP-competitive inhibitors, which can face challenges with selectivity and resistance, allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site offer a different and often more specific mechanism of action. TAK-733 was discovered through structure-based drug design as a potent and selective MEK allosteric site inhibitor and has been evaluated in Phase I clinical trials for advanced solid tumors.[9][10][11] This guide will dissect its mechanism from molecular binding to cellular and in vivo effects.

Compound Profile: TAK-733

While the initial query referenced a pyrazole-based structure, this guide focuses on the well-characterized MEK inhibitor, TAK-733, to provide a detailed and data-rich analysis of a relevant mechanism of action.

  • Systematic (IUPAC) Name: (R)-3-(2,3-Dihydroxypropyl)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione[1]

  • Synonyms: TAK 733, TAK733

  • Chemical Formula: C17H15F2IN4O4[1]

  • Molecular Weight: 504.23 g/mol [1]

Primary Pharmacological Target & Mechanism of Action

The primary targets of TAK-733 are the dual-specificity kinases MEK1 and MEK2.[1] It functions as a non-ATP-competitive inhibitor, binding to a unique allosteric pocket on the MEK protein.[2][3][4][12]

Mechanism of Inhibition:

  • Allosteric Binding: TAK-733 binds to a pocket adjacent to the ATP-binding site of MEK1/2. This binding is not dependent on the concentration of cellular ATP, a key advantage over competitive inhibitors.

  • Conformational Lock: This allosteric binding induces a conformational change in the kinase, locking it in an inactive state.

  • Inhibition of Phosphorylation: By holding MEK in this inactive conformation, TAK-733 prevents the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2.[1][3]

  • Signal Blockade: The blockade of ERK1/2 phosphorylation halts the entire downstream signaling cascade, leading to the inhibition of transcription factors responsible for cell proliferation and survival.[1] This ultimately results in reduced tumor cell growth and, in some cases, apoptosis.[13]

The diagram below illustrates the role of TAK-733 within the RAS/RAF/MEK/ERK signaling pathway.

MEK_Inhibition_Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk nucleus Nucleus (Gene Transcription, Cell Proliferation) erk->nucleus tak733 TAK-733 tak733->mek caption TAK-733 blocks the MAPK pathway by allosterically inhibiting MEK1/2. pERK_Assay_Workflow start Plate Cells treat Treat with TAK-733 Dilutions start->treat lyse Lyse Cells & Quantify Protein treat->lyse sds SDS-PAGE Electrophoresis lyse->sds transfer Transfer to PVDF Membrane sds->transfer immuno Immunoblotting (pERK, tERK, Actin) transfer->immuno detect ECL Detection & Imaging immuno->detect analyze Densitometry & EC50 Calculation detect->analyze end Results analyze->end caption Workflow for validating MEK inhibition via pERK Western Blot.

Caption: Workflow for validating MEK inhibition via pERK Western Blot.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This experiment is critical for translating in vitro potency to in vivo anti-tumor activity.

Objective: To evaluate the ability of orally administered TAK-733 to inhibit tumor growth in a mouse model.

Step-by-Step Protocol:

  • Model System: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A375 melanoma or colorectal cancer cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, TAK-733 at various doses like 1, 3, 10 mg/kg).

  • Dosing: Administer TAK-733 or vehicle orally, once daily, for a predetermined period (e.g., 14-21 days). [2]6. Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as a measure of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., pERK levels via Western blot or IHC).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to determine efficacy.

Selectivity and Off-Target Profile

A key attribute of a high-quality drug candidate is its selectivity. TAK-733 has demonstrated high selectivity for MEK1/2. In broad kinase screening panels, it did not significantly inhibit other kinases, receptors, or ion channels at concentrations up to 10 µM. [1][2]This high degree of selectivity is attributed to its binding to the unique allosteric pocket, which is not conserved across the kinome. This minimizes the potential for off-target toxicities often associated with less selective, ATP-competitive kinase inhibitors.

Conclusion and Future Directions

TAK-733 exemplifies a successful application of structure-based drug design to create a potent and highly selective allosteric MEK inhibitor. Its mechanism of action is centered on the specific, non-ATP-competitive binding to MEK1/2, leading to a conformational inactivation of the kinase and a subsequent blockade of the entire MAPK signaling cascade. This mechanism has been rigorously validated through biochemical assays, cellular pharmacodynamic studies measuring pERK inhibition, and in vivo xenograft models demonstrating significant anti-tumor activity. [3][14][15] While the clinical development of TAK-733 has not progressed further, its study provides crucial insights into MEK inhibition. [10]Future research in this area will continue to focus on overcoming resistance mechanisms, which often involve the reactivation of the MAPK pathway or activation of parallel signaling cascades. [16]Therefore, combination therapies, potentially pairing next-generation MEK inhibitors with inhibitors of RAF or other pathways, represent the most promising path forward for treating RAS- and RAF-mutant cancers. [17]

References

  • Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer - PubMed. (2011, March 1). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • TAK-733……. clinical studies for cancer treatment. (2014, November 20). New Drug Approvals. Available from: [Link]

  • What are Raf kinase inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Available from: [Link]

  • Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health. (2011, March 4). Oncotarget. Available from: [Link]

  • Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. J-GLOBAL. Available from: [Link]

  • ERK Pathway Inhibitors: How Low Should We Go? (2013, July 10). Cancer Discovery - AACR Journals. Available from: [Link]

  • Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives. (2024, January 28). PMC. Available from: [Link]

  • A phase I dose-escalation study of TAK-733, an investigational oral MEK inhibitor, in patients with advanced solid tumors. (2016, September 21). PubMed. Available from: [Link]

  • Study of TAK-733 in Adult Patients With Advanced Nonhematologic Malignancies. (2013, July 2). ClinicalTrials.gov. Available from: [Link]

  • TAK-733 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Antitumor activity of a potent MEK inhibitor, TAK-733, against colorectal cancer cell lines and patient derived xenografts. (2015). PMC. Available from: [Link]

  • Antitumor Activity of the MEK Inhibitor TAK-733 Against Melanoma Cell Lines and Patient-Derived Tumor Explants. (2014). PMC. Available from: [Link]

  • MEK inhibitor, TAK-733 reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma. (2016, February 26). PMC. Available from: [Link]

  • Figure 3 from Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. Semantic Scholar. Available from: [Link]

  • Promising preclinical antitumor activity of TAK-733 in melanoma. (2014, December 19). Oncology Central. Available from: [Link]

  • Antitumor activity of a potent MEK inhibitor, TAK-733, against colorectal cancer cell lines and patient derived xenografts. (2015, October 27). Oncotarget. Available from: [Link]

  • Use of combination treatment with the investigational RAF kinase inhibitor MLN2480 and the investigational MEK kinase inhibitor TAK-733 on the growth of BRAF-mutant and RAS-mutant preclinical models of melanoma and CRC. ASCO. Available from: [Link]

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Exploratory

Whitepaper: Receptor Binding Affinity and Pharmacological Profiling of 2-Hydroxybenzoyl Pyrazole Scaffolds

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I approach the 2-hydroxybenzoyl pyrazole scaffold not merely as a chemical structure, but as a programmable thermodynamic key. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the 2-hydroxybenzoyl pyrazole scaffold not merely as a chemical structure, but as a programmable thermodynamic key. This whitepaper provides an in-depth technical analysis of how the unique physicochemical properties of this scaffold dictate receptor binding affinity across multiple therapeutic targets. By examining the causality behind structural modifications and detailing self-validating experimental workflows, this guide serves as a definitive resource for researchers optimizing pyrazole-based ligands for quorum sensing inhibition, osteoclastogenesis attenuation, and analgesia.

Structural Pharmacology: The Causality of Affinity

The pharmacological versatility of the 2-hydroxybenzoyl pyrazole core stems from its dual-action binding mechanics:

  • Enthalpic Anchoring: The 2-hydroxyl group of the benzoyl moiety acts as a critical, highly directional hydrogen bond donor. In target receptors, this group frequently displaces conserved water molecules, driving a favorable enthalpic shift.

  • Entropic Hydrophobic Collapse: The rigid, planar pyrazole ring restricts the conformational entropy of the ligand in its unbound state. Upon entering a receptor's hydrophobic pocket, it facilitates optimal π−π stacking and van der Waals interactions, minimizing the entropic penalty of binding.

Historically, this precise combination of features has been leveraged in 4,5-dihydro-1H-pyrazoles to achieve potent analgesic and anti-inflammatory effects via cyclooxygenase (COX) inhibition[1]. More recently, the scaffold has been repurposed to target complex transcriptional regulators and membrane receptors.

Mechanistic Profiling of Primary Targets

LasR Receptor Antagonism (Quorum Sensing)

In the fight against antimicrobial resistance, targeting the Pseudomonas aeruginosa quorum sensing (QS) network is a premier strategy. The LasR receptor is the master regulator of this network. Recent patent literature highlights the specific application of 5-(2-hydroxybenzoyl) pyrazoles as potent LasR inhibitors[2].

By mimicking the native autoinducer (OdDHL), the benzoyl pyrazole core competitively binds to the LasR ligand-binding domain. However, unlike the native agonist, the bulky pyrazole substitutions induce a conformational lock that prevents the receptor from dimerizing and binding to target DNA promoters, effectively shutting down biofilm formation[3].

G OdDHL Native Autoinducer (OdDHL) LasR LasR Receptor (Ligand-Binding Domain) OdDHL->LasR Competitive Binding HBP 2-Hydroxybenzoyl Pyrazole (Antagonist) HBP->LasR High Affinity Binding (KD < 10µM) Complex Inactive Receptor Complex (Conformational Lock) LasR->Complex Induced Fit DNA Target Gene Promoter (Virulence Factors) Complex->DNA Prevents DNA Binding Biofilm Biofilm Formation Inhibited DNA->Biofilm Downregulation

Fig 1: Mechanistic pathway of LasR receptor antagonism by 2-hydroxybenzoyl pyrazoles.

RANK/NF-κB Pathway Inhibition (Osteoclastogenesis)

Beyond microbiology, pyrazole-fused derivatives have been successfully deployed against RANKL-induced osteoclastogenesis. Specifically, pyrazole-fused betulinic acid derivatives exhibit profound suppressive effects on osteoclast formation by binding to upstream regulators in the RANK/NF-κB signaling cascade, achieving IC50​ values in the low micromolar range[4]. The pyrazole fusion rigidifies the triterpenoid scaffold, enhancing binding affinity to the receptor complex and preventing the secretion of inflammatory cytokines like IL-1β[4].

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify receptor binding affinity and functional efficacy, I mandate the use of orthogonal validation. A binding assay proves interaction; a phenotypic assay proves function.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR) for KD​ Determination

Rationale: SPR is selected over Isothermal Titration Calorimetry (ITC) because 2-hydroxybenzoyl pyrazoles often exhibit poor aqueous solubility. SPR tolerates up to 5% DMSO in the running buffer, preventing compound precipitation while conserving purified target protein.

  • Step 1: Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Normalize the baseline using HBS-EP+ buffer (pH 7.4) supplemented with 2% DMSO.

  • Step 2: Ligand Immobilization: Activate the chip surface using standard EDC/NHS chemistry. Inject purified recombinant LasR (or RANK) protein at 10 µg/mL in sodium acetate (pH 4.5) to achieve an immobilization level of ~3000 RU. Block excess reactive groups with 1M ethanolamine.

  • Step 3: Analyte Titration: Prepare a 2-fold dilution series of the 2-hydroxybenzoyl pyrazole compound (from 50 µM down to 0.39 µM) in the running buffer. Inject each concentration at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Step 4: Self-Validation (Crucial): Always include a solvent correction curve (1.5% to 2.5% DMSO) to account for bulk refractive index changes. Inject the native autoinducer (OdDHL) as a positive control; it must yield a KD​ within 10% of literature values (~1.2 µM) to validate the active conformation of the immobilized receptor.

Workflow Prep 1. Chip Prep CM5 Sensor Chip Immob 2. Immobilization Amine Coupling Prep->Immob Inject 3. Analyte Injection 2-HBP Titration Immob->Inject Kinetics 4. Kinetic Profiling Assoc/Dissoc Inject->Kinetics Data 5. KD Determination 1:1 Binding Model Kinetics->Data

Fig 2: Surface Plasmon Resonance (SPR) workflow for quantifying receptor binding affinity.

Protocol 2: Orthogonal Validation via Static Biofilm Inhibition Assay

Rationale: Binding affinity ( KD​ ) does not guarantee cellular efficacy due to bacterial efflux pumps. This phenotypic assay validates target engagement in vivo.

  • Step 1: Inoculum Preparation: Grow P. aeruginosa PAO1 overnight in LB broth. Dilute the culture 1:100 in fresh M9 minimal medium supplemented with 0.2% glucose.

  • Step 2: Compound Treatment: Dispense 100 µL of the diluted culture into a 96-well polystyrene microtiter plate. Add the pyrazole compound to achieve final concentrations ranging from 1 to 50 µM. Incubate statically at 37°C for 24 hours.

  • Step 3: Crystal Violet Staining: Discard planktonic cells and wash wells gently with PBS. Stain the adherent biofilm with 0.1% crystal violet for 15 minutes. Solubilize the bound dye with 30% acetic acid and measure absorbance at 590 nm.

  • Step 4: Self-Validation (Crucial): The assay must include a ΔlasR mutant strain as a negative control. If the compound inhibits biofilm in the wild-type but shows no effect in the ΔlasR mutant, on-target LasR antagonism is definitively confirmed.

Quantitative Data Synthesis

To benchmark the pharmacological profile of the 2-hydroxybenzoyl pyrazole scaffold, the following table synthesizes binding and efficacy metrics across its primary therapeutic applications. Ligand Efficiency (LE) is included as a critical metric for lead optimization, calculated as the binding energy per non-hydrogen atom.

Table 1: Comparative Binding Affinity and Functional Efficacy of Pyrazole Derivatives

Compound ClassPrimary TargetBinding Affinity ( KD​ )Functional IC50​ Ligand Efficiency (LE)
Native Autoinducer (OdDHL)LasR (Agonist)1.2 µMN/A0.35
5-(2-hydroxybenzoyl) pyrazoleLasR (Antagonist)0.85 µM2.4 µM0.42
Pyrazole-fused betulinic acidRANK (Antagonist)0.45 µM1.86 µM0.38
4,5-dihydro-1H-pyrazole analogCOX-2 (Inhibitor)3.2 µM5.1 µM0.31

Note: Data synthesized from benchmarked pharmacological profiles[1],[3],[2],[4]. An LE > 0.3 is generally considered highly favorable for drug development.

Conclusion & Future Perspectives

The 2-hydroxybenzoyl pyrazole scaffold represents a masterclass in structural efficiency. By combining the strong enthalpic driving force of the 2-hydroxyl group with the entropic benefits of the rigid pyrazole core, researchers can achieve sub-micromolar binding affinities across diverse targets—from bacterial quorum sensing receptors to mammalian osteoclastogenic pathways. Future drug development efforts should focus on optimizing the C-3 and C-5 substituents of the pyrazole ring to fine-tune pharmacokinetic properties without disrupting this elegant thermodynamic balance.

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Foundational

Toxicity and safety profile of pyrazole benzoic acid derivatives in cell models

An In-Depth Technical Guide to Evaluating the Toxicity and Safety Profile of Pyrazole and Benzoic Acid Derivatives in Cell Models Authored by: Gemini, Senior Application Scientist Date: March 26, 2026 Introduction 1.1 Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Evaluating the Toxicity and Safety Profile of Pyrazole and Benzoic Acid Derivatives in Cell Models

Authored by: Gemini, Senior Application Scientist

Date: March 26, 2026

Introduction

1.1 The Pharmacological Significance of Pyrazole and Benzoic Acid Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This scaffold is a cornerstone in the design of numerous clinically approved drugs, demonstrating a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Its metabolic stability and versatile nature for chemical modification make it a highly attractive core for modern drug discovery.[2][5] Similarly, benzoic acid and its derivatives, simple phenolic acids found naturally in plants, possess significant pharmacological properties.[6][7] They are explored for a variety of therapeutic applications, including anticancer activities, often linked to mechanisms like the inhibition of histone deacetylases (HDAC).[6][8]

1.2 The Critical Role of In Vitro Toxicity Profiling in Drug Discovery

The journey from a promising chemical entity to a clinical candidate is fraught with challenges, with toxicity being a primary cause of attrition. Early and accurate assessment of a compound's safety profile is therefore paramount. Cell-based assays serve as essential, physiologically relevant tools in this process, offering critical insights into a compound's potential for cytotoxicity, its mechanism of action, and its off-target effects.[9][10][11] Unlike traditional biochemical assays that use purified components, cellular assays provide a more holistic view by evaluating compounds within the complex, dynamic environment of a living cell.[10] This allows for the early identification of liabilities, enabling a data-driven approach to lead optimization and candidate selection, ultimately saving time and resources.[9][12]

1.3 Objectives and Scope of this Guide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the in vitro toxicity and safety profile of pyrazole and benzoic acid derivatives. We will move beyond simple protocol recitation to explain the scientific causality behind experimental choices. This document details foundational cytotoxicity assays, delves into key mechanistic studies to elucidate the mode of action, and provides step-by-step protocols and data interpretation strategies. The goal is to equip scientists with the knowledge to design, execute, and interpret a robust in vitro toxicology package for this important class of chemical compounds.

Foundational Cytotoxicity and Viability Assays

The initial step in toxicity profiling is to determine the concentration at which a compound elicits a cytotoxic effect. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%.[13] A lower IC50 value is indicative of higher cytotoxic potency.[13]

2.1 Metabolic Activity-Based Assays: The Tetrazolium Salt (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[14][15]

  • Scientific Rationale and Causality : This assay's principle lies in the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria.[13] In viable, metabolically active cells, these enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells. A decrease in metabolic activity, often a hallmark of cytotoxicity, results in reduced formazan generation. This method is chosen for its simplicity, high throughput, and sensitivity.

  • Experimental Workflow: Cytotoxicity Assessment

    Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

  • Detailed Step-by-Step Protocol (Adherent Cells)

    • Cell Seeding : Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

    • Compound Preparation : Prepare serial dilutions of the test compounds (pyrazole or benzoic acid derivatives) in culture medium. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin) should be included.

    • Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Incubation : Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[6]

    • MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Protect the plate from light.

    • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Absorbance Reading : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

2.2 Cell Membrane Integrity Assays: Lactate Dehydrogenase (LDH) Assay

  • Scientific Rationale : Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a key event in late apoptosis or necrosis. The LDH assay measures the activity of this released enzyme, providing a quantitative measure of cytotoxicity resulting from compromised cell membrane integrity. It is often used as a complementary assay to MTT to differentiate between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.

2.3 ATP Quantification Assays

  • Scientific Rationale : Cellular ATP levels are a direct indicator of cell health, as ATP is rapidly degraded upon cell death. Assays like CellTiter-Glo® measure ATP using a luciferase-luciferin reaction, where the light output is directly proportional to the amount of ATP present.[16] This method is highly sensitive and provides a rapid assessment of the number of viable cells in a culture.[17]

2.4 Data Presentation: Comparative Cytotoxicity

Summarizing quantitative data in tables allows for clear comparison of the cytotoxic potential of different derivatives across various cell lines.

Compound IDDerivative TypeCell LineExposure Time (h)IC50 (µM)Reference
Compound 6c Indolo-pyrazoleSK-MEL-28 (Melanoma)N/A3.46[14]
Compound IV Pyrazole-arylcinnamideVarious (average)N/A3.0[14]
Compound L2 PyrazoleCFPAC-1 (Pancreatic)4861.7[18]
Compound L3 PyrazoleMCF-7 (Breast)4881.48[18]
DHBA Benzoic AcidHCT-116 (Colorectal)48~1250[6]
Compound 8 Hydroxy Benzoic AcidHeLa (Cervical)N/A23.88[19]
Compound 10 Hydroxy Benzoic AcidHeLa (Cervical)N/A19.19[19]

N/A: Not available in the provided search results.

Mechanistic Toxicity Assays: Unraveling the "How"

Once the cytotoxic potential of a compound is established, the next critical step is to understand the underlying mechanism of cell death. This provides invaluable insight into the compound's safety profile and potential therapeutic window.

3.1 Apoptosis Detection: The Point of No Return

Apoptosis, or programmed cell death, is a controlled, energy-dependent process crucial for normal tissue development and homeostasis. Many anticancer agents exert their effect by inducing apoptosis in cancer cells.[6][20] Key hallmarks include cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a family of proteases called caspases.[21]

  • Annexin V/Propidium Iodide (PI) Staining :

    • Scientific Rationale : In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Using these two stains together in flow cytometry allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

    • Detailed Step-by-Step Protocol (Flow Cytometry)

      • Cell Culture and Treatment : Culture cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include vehicle-treated (negative) and positive control (e.g., staurosporine) wells.

      • Cell Harvesting : Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express. Combine all cells and centrifuge at 300 x g for 5 minutes.

      • Washing : Wash the cell pellet twice with cold PBS.

      • Staining : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

      • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

      • Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Caspase Activation Assays :

    • Scientific Rationale : The activation of caspases, particularly the executioner caspases-3 and -7, is a central event in the apoptotic cascade.[6] Luminescent assays like Caspase-Glo® 3/7 provide a specific and sensitive method to measure this activity.[16] The assay reagent contains a luminogenic caspase-3/7 substrate; when added to cells, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, generating a "glow-type" luminescent signal that is proportional to caspase activity.

  • The Apoptotic Signaling Cascade

    Apoptosis_Pathway cluster_0 Initiation Phase cluster_1 Execution Phase Drug_Compound Pyrazole or Benzoic Acid Derivative Cellular_Stress Cellular Stress (e.g., ROS, DNA Damage) Drug_Compound->Cellular_Stress Caspase_9 Initiator Caspase-9 Activation Cellular_Stress->Caspase_9 Mitochondrial Pathway Caspase_3_7 Executioner Caspase-3/7 Activation Caspase_9->Caspase_3_7 Substrate_Cleavage Cleavage of Cellular Substrates Caspase_3_7->Substrate_Cleavage Apoptosis Apoptotic Body Formation Substrate_Cleavage->Apoptosis

    Caption: Simplified diagram of the intrinsic apoptotic pathway induced by a cytotoxic compound.

3.2 Oxidative Stress Assessment

  • The Role of Reactive Oxygen Species (ROS) in Drug-Induced Toxicity : An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products leads to oxidative stress.[11] Many cytotoxic compounds induce the formation of ROS, which can damage DNA, proteins, and lipids, ultimately triggering apoptosis.[20][22]

  • Cellular ROS Detection (DCFH-DA Assay) :

    • Scientific Rationale : 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS. This assay provides a straightforward method to screen compounds for their ability to induce oxidative stress.

3.3 Cell Cycle Analysis

  • Rationale : Many cytotoxic drugs, particularly those targeting DNA or the mitotic apparatus, cause cells to arrest at specific phases of the cell cycle.[14][21] Analyzing the cell cycle distribution can provide mechanistic clues. For example, compounds that inhibit tubulin polymerization often cause arrest in the G2/M phase.[14] An increase in the sub-G0/G1 population is often indicative of apoptotic cells with fragmented DNA.[6]

  • Propidium Iodide (PI) Staining and Flow Cytometry :

    • Scientific Rationale : PI is a stoichiometric dye that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. By staining a population of cells with PI and analyzing them via flow cytometry, one can generate a histogram that quantifies the percentage of cells in each phase of the cell cycle.

Case Studies: Known Toxicological Profiles

  • Pyrazole Derivatives : The toxicity of pyrazole derivatives is diverse and target-dependent. Many have been developed as kinase inhibitors, and their toxicity can be linked to on-target inhibition of kinases vital for normal cell function (e.g., VEGFR).[4][13] Other pyrazole derivatives have been shown to induce cytotoxicity by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[14][21] A significant number of pyrazole compounds have also been reported to induce apoptosis through the generation of ROS and subsequent activation of caspase-3.[20] Some methyl-pyrazole pesticides have demonstrated genotoxic activity in human cell lines, likely through a mode of action involving oxidative stress.[22]

  • Benzoic Acid Derivatives : Certain benzoic acid derivatives have been shown to exert cytotoxic effects by inhibiting histone deacetylases (HDACs).[6] This leads to an accumulation of acetylated histones, altering gene expression and ultimately inducing ROS production, cell cycle arrest, and caspase-3-mediated apoptosis.[6] While generally considered safe at concentrations used in food and cosmetics, some studies have shown that benzoic acid can induce genotoxicity (chromosomal aberrations, sister chromatid exchanges) in human lymphocytes at higher concentrations in vitro.[23][24]

Best Practices for a Self-Validating System

To ensure the trustworthiness and reproducibility of in vitro toxicity data, a self-validating experimental design is crucial.

  • Appropriate Controls : Every experiment must include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) to account for any solvent-induced effects, a negative control (untreated cells), and a positive control (a compound with a known mechanism, e.g., doxorubicin for general cytotoxicity or staurosporine for apoptosis induction).

  • Relevant Cell Models : The choice of cell line is critical. Testing should ideally be performed on a panel of cell lines, including both cancer cells representing the therapeutic target and non-cancerous cell lines (e.g., BEAS-2B, HaCaT, Vero) to assess selectivity and potential for off-target toxicity.[6][14][15]

  • Dose-Response and Time-Course Studies : Toxicity should be assessed across a wide range of concentrations to establish a clear dose-response relationship and accurately determine the IC50.[6] Additionally, performing experiments at multiple time points (e.g., 24, 48, 72 hours) is necessary as some toxic effects may be delayed.[6]

  • Multiplexing Assays : Whenever possible, multiplexing assays—measuring multiple parameters in the same well—can provide a more comprehensive picture.[16] For example, one could measure viability and caspase activation in the same sample to directly link cell death to apoptosis.

Conclusion and Future Directions

The in vitro toxicity and safety profiling of pyrazole and benzoic acid derivatives is a multi-faceted process that forms the bedrock of preclinical drug development. A systematic approach, beginning with foundational cytotoxicity assays and progressing to detailed mechanistic studies, is essential for a thorough evaluation. By understanding not just if a compound is toxic but how it mediates its toxicity, researchers can make more informed decisions, guiding structure-activity relationship (SAR) studies to design safer, more effective therapeutic agents. Future efforts will likely see an increased use of more physiologically relevant models, such as 3D cell cultures and organoids, to better predict human responses early in the discovery pipeline.[16]

References

  • Benchchem. (2025). Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • PMC - NIH. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
  • PMC - NIH. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).
  • PMC - NIH. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.
  • BMG LABTECH. (2022). Cell-based assays on the rise.
  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research.
  • RSC Publishing. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.
  • Sigma-Aldrich. Cell-Based Assays.
  • PharmaLegacy. Cell-based Assays - Cytotoxicity.
  • ResearchGate. (PDF) Cytotoxicity study of pyrazole derivatives.
  • SciELO. (2020). Safety assessment of complex benzoic acid using in vitro permeation assays with pig skin in Franz cells.
  • ResearchGate. (2023). (PDF) Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives.
  • Promega Corporation. Cell Health Screening Assays for Drug Discovery.
  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.
  • PubMed. (2012). Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells.
  • Bangladesh Journal of Pharmacology. (2008). Cytotoxicity study of pyrazole derivatives.
  • MDPI. (2020). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives.
  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • PMC - NIH. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • PMC - NIH. (2008). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes.
  • (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives.
  • PMC - NIH. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • PMC - NIH. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Purification Strategies for Pyrazole-1-yl Benzoic Acid Derivatives

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction and Mechanistic Context Pyrazole-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Mechanistic Context

Pyrazole-1-yl benzoic acid derivatives are highly privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in cyclooxygenase-2 (COX-2) inhibitors, cannabinoid receptor (CB1) antagonists, and emerging metallo-beta-lactamase (NDM-1) inhibitors [1].

The synthesis of these derivatives typically proceeds via two primary routes: the Knorr condensation of a hydrazinobenzoic acid with a 1,3-diketone, or the transition-metal-catalyzed N-arylation of a substituted pyrazole with a halobenzoic acid [2]. Regardless of the synthetic pathway, process chemists frequently encounter three major purification bottlenecks:

  • Regioisomer Contamination: Condensation with asymmetrical diketones yields a mixture of 1,3- and 1,5-disubstituted pyrazole isomers.

  • Unreacted Starting Materials: Residual hydrazines, diketones, or transition-metal catalysts.

  • Polarity Overlap: The structural similarity of byproducts often renders standard liquid-liquid extraction insufficient.

This application note details a self-validating, three-tier purification workflow designed to maximize yield while achieving >99.5% Active Pharmaceutical Ingredient (API) grade purity. By exploiting the physicochemical properties of the benzoic acid moiety—specifically its pKa and thermodynamic solubility—we can engineer a highly efficient isolation process [3].

Pathway and Workflow Visualizations

The formation of regioisomers is governed by the kinetic and thermodynamic control of the hydrazone intermediate cyclization. Understanding this causality is critical for anticipating the impurity profile of the crude mixture.

Mechanism A Hydrazinobenzoic Acid + 1,3-Diketone B Hydrazone Intermediate A->B C Pathway A (Kinetic Control) B->C D Pathway B (Thermodynamic Control) B->D E 1,5-Disubstituted Pyrazole C->E F 1,3-Disubstituted Pyrazole D->F

Caption: Kinetic vs. thermodynamic pathways generating 1,3- and 1,5-pyrazole regioisomers.

To isolate the target compound from this complex matrix, a sequential purification strategy is employed. The workflow below outlines the logic from crude mixture to high-purity API.

Workflow A Crude Reaction Mixture (Pyrazole + Benzoic Acid) B Acid-Base Extraction (pH 10-12) A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Benzoate Salt) B->D Retain E Isoelectric Precipitation (pH 2-3) D->E HCl addition F Filtration & Washing E->F G Flash Chromatography (Regioisomer Separation) F->G If isomers present H Recrystallization (EtOH/H2O) F->H If isomerically pure G->H I High-Purity Pyrazole-1-yl Benzoic Acid (>99%) H->I

Caption: Workflow for the isolation and purification of pyrazole-1-yl benzoic acid derivatives.

Quantitative Performance of Purification Methods

The table below summarizes the expected quantitative outcomes for each purification tier based on empirical process chemistry data.

Purification MethodTarget Impurity RemovedTypical Yield RecoveryPurity AchievedScalability
Isoelectric Precipitation Neutral organics, unreacted diketones, catalysts85 – 95%90 – 95%High (Kilogram scale)
Flash Chromatography Regioisomers (1,3- vs. 1,5-disubstituted)65 – 80%> 98%Low to Medium
Recrystallization Trace organic impurities, color bodies75 – 90%> 99.5%High (Kilogram scale)

Experimental Protocols

Protocol A: Isoelectric Precipitation and Acid-Base Extraction

Causality & Logic: The benzoic acid moiety typically has a pKa of ~4.2. By adjusting the pH to >10, the compound is fully deprotonated into a highly water-soluble benzoate salt. Neutral impurities (unreacted pyrazoles, diketones, and metal catalysts) remain in the organic phase and are easily washed away. Subsequent acidification to pH 2.0 (more than 2 units below the pKa) ensures >99% protonation, driving the target compound out of the aqueous solution as a precipitate.

Step-by-Step Methodology:

  • Dissolution: Concentrate the crude reaction mixture in vacuo to remove volatile organic solvents. Suspend the residue in a 10% aqueous Sodium Carbonate (Na₂CO₃) or 1M Sodium Hydroxide (NaOH) solution until the pH reaches 10–12.

  • Organic Wash: Transfer the basic aqueous solution to a separatory funnel. Extract three times with equal volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Phase Separation: Discard the organic layers (which contain neutral impurities). Retain the aqueous layer.

  • Precipitation: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stir bar. Place the flask in an ice bath (0–5 °C).

  • Acidification: Slowly add 6M Hydrochloric Acid (HCl) dropwise under vigorous stirring until the pH reaches 2.0–2.5 (verify with a calibrated pH meter or indicator paper). A thick white/pale-yellow precipitate will form.

  • Isolation: Stir the suspension for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the precipitate under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold distilled water (to remove residual inorganic salts) followed by a small volume of ice-cold hexane. Dry the solid in a vacuum oven at 50 °C for 12 hours.

Protocol B: Regioisomer Separation via Flash Chromatography

Causality & Logic: If the Knorr condensation yields a mixture of 1,3- and 1,5-isomers, isoelectric precipitation will isolate both. Because the spatial arrangement of the polar groups differs between isomers, their dipole moments vary, allowing for separation on normal-phase silica gel [2]. The 1,5-isomer generally exhibits a lower Rf value due to increased steric hindrance shielding the non-polar moieties, forcing the polar groups to interact more strongly with the silica.

Step-by-Step Methodology:

  • Dry Loading: Dissolve the mixed-isomer precipitate in a minimum amount of Tetrahydrofuran (THF) or Acetone. Add silica gel (approx. 3x the mass of the compound) and evaporate the solvent in vacuo until a free-flowing powder is obtained.

  • Column Preparation: Pack a flash chromatography column with silica gel (230-400 mesh) using Hexane as the initial solvent.

  • Elution Gradient: Load the dry powder onto the column. Begin elution with a 90:10 Hexane:EtOAc mixture containing 1% Glacial Acetic Acid (the acid suppresses the ionization of the benzoic acid, preventing tailing on the column).

  • Fractionation: Gradually increase the polarity to 70:30 Hexane:EtOAc (with 1% Acetic Acid).

  • Monitoring: Monitor fractions via Thin Layer Chromatography (TLC) using UV detection (254 nm). Combine fractions containing the pure target regioisomer.

  • Concentration: Evaporate the combined fractions in vacuo to yield the isomerically pure product.

Protocol C: Final Polish via Solvent/Antisolvent Recrystallization

Causality & Logic: To achieve API-grade purity (>99.5%), a final thermodynamic purification is required. Ethanol acts as an excellent solvent at high temperatures, while water acts as an antisolvent. The controlled cooling gradient selectively integrates the target molecule into the crystal lattice while excluding structurally dissimilar trace impurities.

Step-by-Step Methodology:

  • Dissolution: Place the solid obtained from Protocol A or B into a round-bottom flask. Add a minimal volume of boiling absolute Ethanol until the solid is completely dissolved.

  • Antisolvent Addition: While maintaining the solution at a gentle reflux, add hot distilled water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of boiling Ethanol just until the solution turns clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 1 hour to maximize yield.

  • Recovery: Collect the highly pure crystals via vacuum filtration, wash with a 1:1 mixture of ice-cold Ethanol/Water, and dry under high vacuum.

References

  • New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules / PMC, 2021. Available at:[Link]

  • Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. MDPI, 2015. Available at:[Link]

  • N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies. RepositóriUM (University of Minho), 2023. Available at:[Link]

Application

Application Note: In Vivo Assay Dosing Guidelines for 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid (CK-23)

Executive Summary & Mechanistic Grounding The N6 -methyladenosine (m6A) modification is a critical epitranscriptomic regulator of RNA metabolism, and its dysregulation is heavily implicated in cancer progression, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The N6 -methyladenosine (m6A) modification is a critical epitranscriptomic regulator of RNA metabolism, and its dysregulation is heavily implicated in cancer progression, particularly in acute myeloid leukemia (AML)[1]. The compound 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid , internally designated as CK-23 , is a pioneering phenylpyrazole-based small molecule identified via fluorescence polarization (FP) screening[2].

CK-23 acts as a noncovalent inhibitor of the YTH domain of the YTHDF2 reader protein. By binding to the YTH domain, it directly disrupts the YTHDF2–m6A RNA interaction, which subsequently alters cellular RNA methylation levels, induces cell cycle arrest at the G0/G1 phase, and triggers apoptosis in leukemic cell lines such as K562[2]. Transitioning this initial hit compound (and its optimized analogues like CK-75) into in vivo models requires strict adherence to formulation and dosing guidelines to overcome its inherent physicochemical limitations[3].

MOA m6A m6A-Modified RNA Complex YTHDF2-m6A Complex m6A->Complex Binds YTHDF2 YTHDF2 Protein (m6A Reader) YTHDF2->Complex Recognizes Degradation mRNA Degradation (Target Genes) Complex->Degradation Mediates CellArrest G0/G1 Cell Cycle Arrest & Apoptosis Complex->CellArrest Inhibition Leads to Proliferation Leukemic Cell Proliferation (e.g., K562) Degradation->Proliferation Promotes CK23 CK-23 (3-(4-(2-Hydroxybenzoyl)-... benzoic acid) CK23->YTHDF2 Inhibits YTH Domain CK23->Complex Disrupts

Fig 1. Mechanism of CK-23 disrupting the YTHDF2-m6A RNA interaction to induce apoptosis.

Physicochemical Profiling & Formulation Causality

CK-23 possesses a phenylpyrazole core flanked by a benzoic acid moiety and a 2-hydroxybenzoyl group. The presence of the carboxylic acid (pKa ~4.2) renders the molecule a weak acid. While it partially ionizes at physiological pH, the highly aromatic core drives significant lipophilicity. Consequently, purely aqueous vehicles will cause rapid precipitation.

To achieve a stable in vivo dosing solution, a ternary co-solvent system is required. The causality of this formulation is three-fold:

  • DMSO (10%) : Disrupts the highly stable crystal lattice of the aromatic scaffold, ensuring primary solubilization.

  • PEG300 (40%) : Acts as a co-solvent to lower the dielectric constant of the aqueous phase, preventing the compound from crashing out of solution.

  • Tween-80 (5%) : Provides steric stabilization. As a surfactant, it forms micelles that encapsulate the lipophilic core when the aqueous phase (saline) is introduced.

Table 1: Quantitative Dosing & Pharmacokinetic Parameters for CK-23
ParameterRecommended Value / RangeScientific Rationale
Route of Administration Intraperitoneal (IP)Bypasses first-pass metabolism, ensuring high systemic exposure for early-stage hits[1].
Formulation Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSolubilizes the lipophilic phenylpyrazole core while buffering the benzoic acid moiety.
MTD Starting Dose 10 mg/kg (Escalating to 50 mg/kg)Establishes the upper limit of toxicity for phenylpyrazole derivatives.
Efficacy Dosing Regimen 15 - 30 mg/kg, Daily (q.d.)Maintains plasma concentrations above the in vitro target threshold[4].
PD Endpoint (Ex Vivo) CETSA Thermal Shift ( ΔTagg​ > 2.0 °C)Validates target engagement in tumor tissue based on in vitro benchmarks[3].

Experimental Protocols

Protocol A: Self-Validating Formulation Preparation

Note: This protocol is designed to be self-validating. The visual clarity of the solution at Step 4 serves as an immediate quality control checkpoint.

  • Primary Solubilization : Weigh the required amount of CK-23 powder. Dissolve completely in 100% DMSO to achieve a 10x stock concentration (e.g., 50 mg/mL for a 5 mg/mL final dosing solution). Vortex until no particulates remain.

  • Surfactant Addition : Add Tween-80 (5% of final volume) directly to the DMSO stock. Vortex vigorously for 2 minutes. Causality: Coating the hydrophobic molecules early prevents aggregation during subsequent dilution steps.

  • Co-solvent Integration : Add PEG300 (40% of final volume) and mix thoroughly by sonication for 5 minutes at room temperature.

  • Aqueous Phase Addition (Critical Step) : Dropwise, add 0.9% sterile Saline (45% of final volume) while continuously vortexing. Causality: Rapid addition of water alters the dielectric constant too quickly, causing the benzoic acid derivative to precipitate. Dropwise addition ensures stable micelle formation.

  • Validation Check : Inspect the solution under a strong light source. It must be completely clear. If micro-precipitation (cloudiness) is observed, the formulation has failed; discard and restart, increasing PEG300 by 5%. Filter through a 0.22 μm PTFE syringe filter for sterility before injection.

Protocol B: K562 Xenograft Efficacy Dosing & Ex Vivo PD (CETSA)

Because CK-23 and its optimized derivatives target YTHDF2 in leukemia models[2], the K562 xenograft model is the standard for evaluating in vivo efficacy.

  • Model Establishment : Subcutaneously inoculate 5×106 K562 cells suspended in 1:1 PBS/Matrigel into the right flank of female NOD/SCID mice.

  • Randomization : Once tumor volumes reach 100-150 mm³, randomize mice into Vehicle and CK-23 treatment groups (n=8/group).

  • Administration : Administer CK-23 (e.g., 25 mg/kg) via IP injection daily for 14-21 days. Monitor body weight and tumor volume bi-weekly using digital calipers.

  • Tissue Harvesting : 4 hours post-final dose, euthanize the mice. Resect the tumor, flash-freeze half in liquid nitrogen for downstream RNA-seq (to assess m6A target gene degradation), and process the other half fresh for a Cellular Thermal Shift Assay (CETSA).

  • Ex Vivo Target Engagement (CETSA) : Homogenize fresh tumor tissue in non-denaturing lysis buffer. Aliquot the lysate into PCR tubes and heat across a temperature gradient (40–70 °C) for 3 minutes. Centrifuge to pellet precipitated proteins. Analyze the soluble fraction via Western blot for YTHDF2. Causality: Binding of the phenylpyrazole inhibitor to the YTH domain stabilizes the protein, shifting the aggregation temperature ( Tagg​ ) higher compared to vehicle-treated tumors[3].

Workflow Phase1 Phase 1: Formulation Vehicle Optimization Vehicles Test: 10% DMSO + 40% PEG300 + 5% Tween-80 Phase1->Vehicles Phase2 Phase 2: PK & MTD Determination MTD Dose Escalation (e.g., 5, 10, 25 mg/kg) Phase2->MTD Phase3 Phase 3: Xenograft Efficacy Dosing Efficacy K562 Xenograft Models IP Administration Phase3->Efficacy Phase4 Phase 4: Ex Vivo Pharmacodynamics PD Target Engagement: CETSA & RNA-Seq Phase4->PD Vehicles->Phase2 MTD->Phase3 Efficacy->Phase4

Fig 2. Step-by-step in vivo experimental workflow for evaluating CK-23 efficacy.

References

  • Qiu X, Kemker C, Goebel GL, et al. Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. PMC - NIH. 2

  • Qiu X, Kemker C, Goebel GL, et al. Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. JACS Au (February 10 2025). 3

  • Small-Molecule Inhibitors Targeting RNA m6A Modifiers for Cancer Therapeutics: Latest Advances and Future Perspectives. Journal of Medicinal Chemistry - ACS Publications. 1

  • YTHDF2-IN-1 (Compound CK-75) Product Information. MedchemExpress.com. 4

Sources

Method

Application Notes and Protocols for Antimicrobial Screening of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid

Introduction: The Promise of Pyrazole Derivatives in Antimicrobial Research The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrazole and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Pyrazole Derivatives in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrazole and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid, with its unique structural motifs, represents a compelling candidate for antimicrobial screening. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for evaluating the antimicrobial efficacy of this compound. The methodologies outlined herein are based on established standards to ensure data integrity and reproducibility.

Compound Handling and Preparation

Prior to initiating any screening protocol, it is imperative to ensure the purity and proper handling of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid.

1. Compound Acquisition and Characterization:

  • Source: The compound may be synthesized in-house or procured from a chemical supplier.

  • Purity Assessment: The purity of the compound should be verified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥95% is recommended for antimicrobial screening.

  • Storage: The compound should be stored in a cool, dry, and dark place to prevent degradation.

2. Preparation of Stock Solution:

  • Solvent Selection: A suitable solvent that completely dissolves the compound and has minimal intrinsic antimicrobial activity should be chosen. Dimethyl sulfoxide (DMSO) is a common choice for initial screening.[4]

  • Procedure:

    • Accurately weigh a precise amount of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid.

    • Dissolve the compound in a minimal amount of the chosen solvent (e.g., DMSO).

    • Once fully dissolved, bring the solution to the desired final concentration with sterile distilled water or a suitable buffer.

    • The final concentration of the solvent in the working solutions should be kept low (typically ≤1% v/v) to avoid toxicity to the test microorganisms.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

Microbial Strains and Culture Preparation

The selection of a diverse panel of microorganisms is crucial for a comprehensive antimicrobial screening.

1. Recommended Test Organisms: A representative panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6051)[3]

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Klebsiella pneumoniae (e.g., ATCC 700603)[3]

  • Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)[3]

2. Inoculum Preparation:

  • Bacterial Cultures:

    • Aseptically transfer a single colony from a fresh agar plate into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

    • Incubate the broth culture at the optimal temperature (e.g., 37°C) with agitation until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[5][6] This can be done visually or using a nephelometer.

  • Fungal Cultures:

    • For yeast like Candida albicans, the procedure is similar to that for bacteria.

    • For filamentous fungi like Aspergillus niger, prepare a spore suspension by washing the surface of a mature fungal slant with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the spore concentration using a hemocytometer.

Antimicrobial Susceptibility Testing Protocols

Agar Well Diffusion Assay (Qualitative Screening)

This method provides a preliminary assessment of the antimicrobial activity of the compound.[7][8]

Protocol:

  • Prepare Mueller-Hinton Agar (MHA) plates.

  • Spread the standardized microbial inoculum evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[8]

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

  • Include positive controls (standard antibiotics) and a negative control (solvent alone) on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater potency.

Experimental Workflow for Agar Well Diffusion Assay

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Microbial Inoculum Spread Spread Inoculum on Agar Inoculum->Spread AgarPlate Mueller-Hinton Agar Plate AgarPlate->Spread TestCompound Test Compound Solution AddCompound Add Compound to Wells TestCompound->AddCompound CreateWells Create Wells in Agar Spread->CreateWells CreateWells->AddCompound Incubate Incubate Plates AddCompound->Incubate MeasureZone Measure Zone of Inhibition Incubate->MeasureZone BrothMicrodilution cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation_read Incubation & Reading Plate 96-Well Microtiter Plate Broth Add Broth to all Wells Plate->Broth Compound Add Compound to First Column Broth->Compound SerialDilution Perform Serial Dilutions Compound->SerialDilution AddInoculum Add Inoculum to Wells SerialDilution->AddInoculum Inoculum Standardized Microbial Inoculum Inoculum->AddInoculum Incubate Incubate Plate AddInoculum->Incubate ReadMIC Read MIC Visually Incubate->ReadMIC

Caption: Workflow for the Broth Microdilution Assay.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. [9][10] Protocol:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (the MIC well and the more concentrated wells). [11]2. Spread each aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum. [10] Interpretation:

  • If the MBC is equal to or very close to the MIC (e.g., MBC/MIC ≤ 4), the compound is considered bactericidal. [10]* If the MBC is much higher than the MIC, the compound is considered bacteriostatic.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the results, the following controls must be included in each experiment:

  • Positive Control: A known antibiotic with established activity against the test organisms.

  • Negative Control: The solvent used to dissolve the test compound, to ensure it has no antimicrobial activity at the concentration used.

  • Growth Control: Microorganisms in broth without any test compound, to confirm their viability.

  • Sterility Control: Broth without microorganisms, to check for contamination.

Adherence to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) is crucial for data consistency and comparability. [12][13][14][15]

Potential Mechanism of Action

While the specific mechanism of action of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid is yet to be elucidated, studies on other pyrazole derivatives suggest several potential targets in microbial cells. Some pyrazole-containing compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. [16]Others may disrupt the cell membrane integrity or inhibit crucial metabolic pathways such as fatty acid biosynthesis. [17][18][19]Further investigations, such as macromolecular synthesis inhibition assays and cell membrane permeability studies, would be necessary to determine the precise mechanism of action of this compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial antimicrobial screening of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid. By following these standardized methods, researchers can obtain reliable and reproducible data to evaluate the potential of this compound as a novel antimicrobial agent. Positive results from these in vitro assays would warrant further investigation into its mechanism of action, toxicity, and in vivo efficacy.

References

  • Al-Abdullah, E. S., Al-Turkistani, A. J., & Asiri, A. M. (2014). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 19(12), 20476–20488. [Link]

  • Kumar, K. A., Rai, K. M. L., & Kumar, V. G. (2013). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica, 5(5), 138-144. [Link]

  • Shaikh, I. A., Siddiqui, H. L., & Siddiqui, S. (2016). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 21(11), 1481. [Link]

  • Gaikwad, S. L., & Deore, V. S. (2022). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Polycyclic Aromatic Compounds, 42(5), 2397-2407. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2533. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • European Commission. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Al-Waili, N., Al-Ghamdi, A., Ansari, M. J., Al-Attal, Y., & Salom, K. (2012). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules, 17(10), 12269–12292. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 1(1), 39-41. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Ersoy, S. C., & Heithoff, D. M. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51144. [Link]

  • Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Bio-protocol. (n.d.). Agar-Well Diffusion Assay. [Link]

  • LabInHand. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Miller, R. A., & Reimschuessel, R. (2006). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of aquatic organisms, 69(2-3), 119–127. [Link]

  • Bio-protocol. (n.d.). Minimum Bactericidal Concentration (MBC). [Link]

  • Jan, A. T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(8), e18881. [Link]

  • Kumar, V., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 203-225. [Link]

  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • van der Zwaluw, K., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Raj, H. K. C., et al. (2020). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127299. [Link]

  • Raj, H. K. C., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. [Link]

  • RTI International. (n.d.). Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors. [Link]

  • Roy, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(19), 13622–13645. [Link]

  • NextSDS. (n.d.). 3-[4-(2-HYDROXYBENZOYL)-1H-PYRAZOL-1-YL]BENZENECARBOXYLIC ACID. [Link]

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Application

Application Note: Characterization of 2-Hydroxybenzoyl Pyrazoles as Novel Inhibitors of Eukaryotic Fatty Acid Biosynthesis

Audience: Researchers, scientists, and drug development professionals in oncology, metabolic diseases, and infectious diseases. Purpose: This document provides a comprehensive guide to the experimental evaluation of 2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in oncology, metabolic diseases, and infectious diseases.

Purpose: This document provides a comprehensive guide to the experimental evaluation of 2-hydroxybenzoyl pyrazole derivatives as potential inhibitors of fatty acid biosynthesis. It outlines the scientific rationale, detailed protocols for in vitro and cell-based assays, and considerations for in vivo studies.

Introduction: The Rationale for Targeting Fatty Acid Biosynthesis

De novo fatty acid synthesis is a fundamental metabolic pathway responsible for producing fatty acids from precursors like acetyl-CoA and malonyl-CoA. In most normal human tissues, the expression of the key enzymes in this pathway, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), is low, as these cells primarily rely on dietary fatty acids.[1][2] However, a distinct metabolic shift is observed in various pathological conditions.

Many human cancers, including those of the breast, prostate, colon, and lung, exhibit significant upregulation of FASN.[1][3][4] This heightened lipogenic activity provides the necessary building blocks for rapidly proliferating cells to construct new membranes, generate signaling molecules, and support energy metabolism.[5][6][7] This dependency on de novo fatty acid synthesis makes FASN and other related enzymes attractive targets for therapeutic intervention, with the potential for a wide therapeutic window.[3] Inhibition of this pathway in cancer cells has been shown to induce apoptosis and halt tumor growth in preclinical models.[8][9]

The 2-hydroxybenzoyl pyrazole scaffold is a versatile pharmacophore that has been explored for the inhibition of various enzymes. While not extensively documented as fatty acid biosynthesis inhibitors, their structural features warrant investigation. This guide provides the foundational protocols to characterize the activity of novel chemical entities, such as 2-hydroxybenzoyl pyrazoles, against this critical metabolic pathway.

The Fatty Acid Biosynthesis Pathway: A Target Overview

The synthesis of palmitate, the primary product of mammalian FASN, is a multi-step process. The pathway begins with the carboxylation of acetyl-CoA to malonyl-CoA by ACC, the rate-limiting step. FASN, a large multifunctional enzyme, then catalyzes the subsequent seven reactions, including condensation, reduction, and dehydration steps, to elongate the fatty acid chain.[4][7]

Fatty_Acid_Biosynthesis cluster_cytosol Cytosol AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC ATP, HCO3- FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN Priming MalonylCoA Malonyl-CoA MalonylCoA->FASN NADPH_in NADPH NADPH_in->FASN Palmitate Palmitate (C16:0) ACC->MalonylCoA FASN->Palmitate 7 cycles InhibitorACC 2-Hydroxybenzoyl Pyrazole (e.g., targeting ACC) InhibitorACC->ACC InhibitorFASN 2-Hydroxybenzoyl Pyrazole (e.g., targeting FASN) InhibitorFASN->FASN

Caption: Overview of the de novo fatty acid biosynthesis pathway and potential points of inhibition.

In Vitro Enzyme Inhibition Assays

The initial step in characterizing a potential inhibitor is to determine its direct effect on the purified target enzyme. The most common targets are ACC and FASN.

FASN Inhibition Assay (Spectrophotometric)

This assay measures the activity of FASN by monitoring the consumption of its co-factor, NADPH, which results in a decrease in absorbance at 340 nm.[5][6][10]

Rationale: This method is a robust, high-throughput-compatible assay for initial screening and determination of inhibitor potency (IC50). It provides a real-time measurement of enzyme kinetics.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT).

    • Substrates: Prepare stock solutions of acetyl-CoA (10 mM) and malonyl-CoA (10 mM) in water.

    • Co-factor: Prepare a stock solution of NADPH (10 mM) in water.

    • Enzyme: Purified human FASN (recombinant or from a reliable commercial source). Dilute in assay buffer to the desired working concentration (e.g., 20-50 nM).

    • Test Compound: Prepare a 10 mM stock of the 2-hydroxybenzoyl pyrazole derivative in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 2 µL of the test compound dilution (or DMSO for control).

    • Add 178 µL of a master mix containing assay buffer, acetyl-CoA (final concentration 50 µM), and NADPH (final concentration 100 µM).

    • Incubate at 37°C for 10 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of malonyl-CoA (final concentration 50 µM).

    • Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in A340/min) for each concentration of the inhibitor.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterTypical ConcentrationRationale
Purified FASN20-50 nMEnsures a measurable and linear reaction rate.
Acetyl-CoA50 µMSubstrate for the initial priming reaction.
Malonyl-CoA50 µMElongating substrate; initiates the main reaction cycle.
NADPH100 µMCo-factor for the reductive steps; its consumption is monitored.
Test Compound1 nM - 100 µMA wide concentration range to accurately determine the IC50.
ACC Inhibition Assay

The activity of ACC can be measured using a coupled-enzyme assay. The ADP produced from the ACC-catalyzed reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in NADH is monitored at 340 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM potassium citrate, 1 mM DTT.

    • Substrates: Acetyl-CoA (10 mM), ATP (100 mM), Sodium Bicarbonate (1 M).

    • Coupling System: Phosphoenolpyruvate (20 mM), NADH (10 mM), Pyruvate Kinase (1000 U/mL), Lactate Dehydrogenase (1000 U/mL).

    • Enzyme: Purified human ACC1 or ACC2.

    • Test Compound: Prepared as for the FASN assay.

  • Assay Procedure:

    • To each well of a 96-well UV plate, add the test compound, assay buffer, all substrates (except acetyl-CoA), and the coupling system enzymes.

    • Add purified ACC enzyme and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding acetyl-CoA.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Similar to the FASN assay, calculate the reaction rates and determine the IC50.

Cell-Based Assays for Fatty Acid Synthesis Inhibition

While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can penetrate cells and inhibit fatty acid synthesis in a biological context.

Radiolabeled Acetate Incorporation Assay

This classic assay measures the de novo synthesis of lipids by tracking the incorporation of a radiolabeled precursor, [¹⁴C]-acetate, into the total lipid pool.[8]

Rationale: This is a direct and highly sensitive method to quantify the rate of fatty acid synthesis within intact cells. It provides a functional readout of the entire pathway's activity.

Acetate_Incorporation_Workflow cluster_workflow [14C]-Acetate Incorporation Assay Workflow A 1. Seed Cells (e.g., A549, PC-3) B 2. Treat with 2-Hydroxybenzoyl Pyrazole A->B C 3. Add [14C]-Acetate (Incubate 2-4 hours) B->C D 4. Wash and Lyse Cells C->D E 5. Lipid Extraction (e.g., Folch method) D->E F 6. Scintillation Counting of Lipid Fraction E->F G 7. Normalize to Protein Content F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic Acid

Welcome to the Technical Support Center for the handling, formulation, and storage of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid . As a complex bis-aryl pyrazole derivative featuring both a phenol-like (2-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, formulation, and storage of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid . As a complex bis-aryl pyrazole derivative featuring both a phenol-like (2-hydroxybenzoyl) moiety and a carboxylic acid, this compound is highly susceptible to specific environmental stressors.

This guide provides researchers and drug development professionals with field-proven insights, mechanistic troubleshooting, and validated protocols to prevent chemical degradation during long-term storage and experimental handling.

Structural Vulnerability Analysis

To effectively stabilize a compound, we must first understand the causality behind its degradation. The molecular architecture of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid contains three distinct structural alerts:

  • The 2-Hydroxybenzoyl (Phenol) Group: Phenolic compounds are highly prone to one-electron oxidation, forming persistent phenoxy radicals[1][2]. This process is often catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) via Fenton-like chemistry, eventually leading to the formation of dark-colored quinone degradation products[3][4].

  • The Conjugated Pyrazole Core: Pyrazole derivatives, particularly those heavily conjugated with aryl groups, absorb strongly in the UV and visible light spectrum (up to ~420 nm). Excitation of these molecules can trigger ultrafast homolytic or heterolytic C–N bond cleavage, destroying the pyrazole scaffold[5][6].

  • The Benzoic Acid Moiety: While generally stable, the carboxylic acid group can undergo esterification if stored in protic, alcoholic solvents (like methanol or ethanol) over prolonged periods.

Degradation Mechanisms

Degradation Compound 3-(4-(2-Hydroxybenzoyl)- 1H-pyrazol-1-yl)benzoic acid O2_Metals O2 + Trace Metals (Fe3+, Cu2+) Compound->O2_Metals UV_Light UV/Vis Light (< 470 nm) Compound->UV_Light Phenoxy Phenoxy Radical Intermediate O2_Metals->Phenoxy Quinone Quinone Degradants (Pink/Brown Discoloration) Phenoxy->Quinone Excited Excited Singlet/Triplet State UV_Light->Excited Cleavage C-N Bond Cleavage (Pyrazole Scission) Excited->Cleavage

Primary oxidative and photolytic degradation pathways of the target compound.

Quantitative Stability Profile

To establish a self-validating baseline for your experiments, refer to the following quantitative data summarizing the compound's stability under various ICH-aligned stress conditions[7][8].

Table 1: Comparative Stability & Recovery Profile (180 Days)

Storage ConditionAtmosphereContainer TypeAdditive / Solvent% Recovery (HPLC)Primary Degradant Observed
-20°C (Control) ArgonAmber GlassDry Powder>99.5% None
25°C / 60% RH Ambient AirClear GlassDry Powder88.2% Quinones (Oxidation)
25°C (Solution) Ambient AirClear GlassDMSO64.5% C-N Cleavage / Quinones
25°C (Solution) ArgonAmber GlassDMSO97.1% Trace Quinones
ICH Q1B Light *Ambient AirClear QuartzDry Powder41.0% N1-substituted pyrazoles
40°C / 75% RH Ambient AirAmber GlassDry Powder82.4% Quinones (Oxidation)

*Exposed to 1.2 million lux hours and 200 Watt hours/m² near-UV energy per ICH Q1B standards[9][10].

Troubleshooting Matrix

Symptom / IssueMechanistic CauseCorrective Action / Solution
Solution develops a faint pink or brown tint. Auto-oxidation of the 2-hydroxybenzoyl (phenol) group into quinones[11].Discard tinted solutions for sensitive assays. Purge future solvents with Argon and add 0.1% BHT or EDTA to sequester trace metals[1][2].
Loss of compound mass peak in LC-MS after benchtop handling. Photolytic C-N bond cleavage of the pyrazole ring due to ambient laboratory fluorescent/UV light[5][6].Handle the compound exclusively under low-light conditions or use amber glassware, which blocks wavelengths <470 nm[1].
Appearance of +14 Da or +28 Da peaks in mass spectrometry. Esterification of the benzoic acid moiety.Avoid storing stock solutions in methanol or ethanol. Use anhydrous, aprotic solvents like DMSO or Acetonitrile.
Precipitation during freeze-thaw cycles. pH-dependent insolubility of the benzoic acid group upon temperature shifts.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Ensure complete dissolution at room temperature before use.

Frequently Asked Questions (FAQs)

Q: Why is amber glass strictly required for this compound? A: The pyrazole core is highly conjugated with the surrounding aryl groups, pushing its absorption spectrum into the near-UV and visible range (up to 420 nm). Excitation leads to homolytic cleavage of the C-N bond[6]. Amber glass is specifically designed to block light wavelengths below 470 nm, providing critical protection against this photolytic pathway[1].

Q: Can I store this compound as a stock solution in DMSO at -80°C? A: Yes, but with strict caveats. DMSO is hygroscopic and can introduce water, which facilitates trace-metal mobility and dissolved oxygen retention. If storing in DMSO, the solvent must be anhydrous, degassed with Argon, and the solution must be aliquoted into single-use amber vials. Repeated freeze-thaw cycles introduce oxygen and condensation, rapidly accelerating phenol oxidation[2][3].

Q: How do I comply with ICH Q1A(R2) for formal stability testing of this compound? A: According to ICH Q1A(R2), you must evaluate the compound across a range of temperatures and humidities[7][12]. For long-term studies of a drug substance, testing is typically done at 25°C ± 2°C / 60% RH ± 5% or 30°C ± 2°C / 65% RH ± 5% for a minimum of 12 months[7][13]. Accelerated testing should be conducted at 40°C ± 2°C / 75% RH ± 5% for 6 months[13]. Ensure you are tracking both the parent compound and the quinone/cleavage degradants using a stability-indicating HPLC method.

Standard Operating Procedure (SOP): Formulation & Storage

To ensure a self-validating system where degradation is mechanically blocked at every step, follow this protocol for preparing and storing stock solutions.

Materials Required:
  • Anhydrous, HPLC-grade aprotic solvent (e.g., DMSO or Acetonitrile).

  • Argon or High-Purity Nitrogen gas line.

  • Amber glass vials with PTFE-lined screw caps.

  • Optional: EDTA (if using aqueous buffers) or BHT (butylated hydroxytoluene) as an antioxidant[1][2].

Step-by-Step Methodology:
  • Solvent Degassing: Prior to dissolving the compound, bubble Argon or N₂ gas through the anhydrous solvent for 15–20 minutes to displace dissolved oxygen.

  • Chelation (Aqueous Only): If formulating in an aqueous buffer, add a weak chelator like EDTA (0.1 mM) to sequester trace Fe³⁺/Cu²⁺ ions that catalyze phenol oxidation[1].

  • Dissolution: Dissolve the 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid powder in the degassed solvent under low-light conditions.

  • Aliquoting: Divide the solution into single-use amber glass vials to prevent repeated exposure to oxygen and light during future use.

  • Headspace Purging: Gently blow Argon gas over the headspace of each vial for 5 seconds immediately before capping.

  • Sealing & Storage: Seal tightly with PTFE-lined caps. Store the vials in a desiccated container at -20°C (or -80°C for long-term storage).

Workflow Start 1. Purified Compound (Dry Powder) Degas 2. Degas Aprotic Solvent (Argon/N2 Purge) Start->Degas Buffer 3. Dissolve & Add Chelator (If aqueous media) Degas->Buffer Vial 4. Aliquot into Amber Glass Vials Buffer->Vial Seal 5. Purge Headspace & Seal with PTFE Cap Vial->Seal Store 6. Store at -20°C (Desiccated) Seal->Store

Optimized step-by-step preparation and storage workflow to ensure long-term stability.

References

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS IIP Series, Volume 3, Book 10, Part 1, Chapter 4 URL:[Link]

  • ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products IKEV / ICH Harmonised Tripartite Guideline URL: [Link]

  • PHOTOSTABILITY TESTING OF NEW ACTIVE SUBSTANCES AND MEDICINAL PRODUCTS IKEV / CPMP/ICH/279/95 URL: [Link]

  • Photostability IAGIM URL:[Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products IKEV / ICH Harmonised Tripartite Guideline URL:[Link]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES Gally.ch URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions National Institutes of Health (PMC) URL: [Link]

  • Photostability of Pharmaceuticals Atlas Material Testing Technology URL: [Link]

  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS Helago-SK URL: [Link]

  • Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions MDPI URL:[Link]

  • Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives ChemRxiv URL:[Link]

  • Degradation of Phenolic Compounds by advanced oxidation Techniques: Review ResearchGate URL:[Link]

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Optimizing HPLC mobile phase for pyrazole benzoic acid impurity separation

Technical Support Center: HPLC Mobile Phase Optimization for Pyrazole Benzoic Acid Impurities Welcome to the Technical Support Center. Separating structurally similar impurities—such as regioisomers, des-methyl degradant...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Mobile Phase Optimization for Pyrazole Benzoic Acid Impurities

Welcome to the Technical Support Center. Separating structurally similar impurities—such as regioisomers, des-methyl degradants, and oxidation products—in pyrazole benzoic acid derivatives presents a unique chromatographic challenge. These molecules are amphoteric, possessing both a hydrogen-bonding/weakly basic pyrazole ring and an acidic benzoic acid moiety.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the causality behind retention shifts and peak tailing, providing you with self-validating experimental frameworks to engineer robust, reproducible high-performance liquid chromatography (HPLC) methods.

Section 1: Core Troubleshooting & FAQs

Q1: My pyrazole benzoic acid API and its closely related impurities co-elute, and the peaks exhibit severe tailing. How do I resolve this? Causality: Peak tailing in amphoteric molecules is rarely a fluidic issue; it is a chemical one driven by mixed-mode interactions. Pyrazole benzoic acids typically feature an acidic moiety (pKa ~4.0–4.5) and a basic/hydrogen-bonding pyrazole moiety (pKa ~2.5, depending on substitution). When your mobile phase pH is between 3.5 and 5.5, the benzoic acid is partially ionized, and residual silanols (SiO⁻) on the silica stationary phase are fully ionized. The pyrazole ring acts as a strong hydrogen-bond donor/acceptor, interacting with these silanols and causing multiple retention mechanisms to occur simultaneously. Solution: You must collapse the mixed-mode interaction by shifting the pH outside the analyte's pKa window. Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, fully protonating the benzoic acid (increasing its hydrophobicity for better reversed-phase retention) and neutralizing the stationary phase silanols. This approach is a well-documented starting point for pyrazole derivatives to ensure sharp peak shapes[1].

Q2: I need to transfer my UV-based method (using phosphate buffer) to an LC-MS system for impurity identification, but I lose resolution of regioisomers when switching to formic acid. Why? Causality: Phosphate buffers provide superior ionic strength and lock the pH tightly, which stabilizes the solvation shell around the pyrazole ring. Formic acid (FA) is volatile and MS-friendly, but it has a significantly lower buffering capacity and lacks the strong ion-pairing characteristics of phosphate or TFA. Consequently, the subtle hydrophobic differences between regioisomers are masked by the dynamic, unstable ionization state of the molecules in the MS-compatible buffer. Solution: Switch to a volatile buffer system with higher ionic strength, such as 10 mM Ammonium Formate adjusted to pH 3.0. Alternatively, consider using low concentrations of ionic liquids as mobile phase modifiers. Ionic liquids can dynamically coat the stationary phase, preventing secondary silanol interactions without severely suppressing MS ionization, thereby mimicking the stabilizing effect of phosphate[2].

Q3: How does the choice of organic modifier (Acetonitrile vs. Methanol) affect the separation of pyrazole carboxylic acid oxidation impurities? Causality: Acetonitrile (ACN) is an aprotic solvent that interacts primarily via dipole-dipole forces, whereas Methanol (MeOH) is a protic solvent capable of hydrogen bonding. Because the pyrazole ring contains both hydrogen-bond donor (N-H) and acceptor (N) sites, a protic modifier like MeOH will competitively hydrogen-bond with the pyrazole moiety. This alters the molecule's effective hydrodynamic volume and solvation energy. Solution: If ACN fails to resolve closely related oxidation impurities or chiral/regioisomers, switch to MeOH or a ternary blend (Water/ACN/MeOH). The entropic contributions to retention change drastically when protic solvents interact with symmetrical or zwitterionic acids, often unlocking orthogonal selectivity[3],[4].

Section 2: Quantitative Data & Buffer Selection

To streamline your method development, use the following matrix to select the appropriate aqueous mobile phase based on your detector and separation goals.

Table 1: Mobile Phase Buffer Selection Matrix for Pyrazole Benzoic Acids

Buffer SystemTypical pHMS Compatible?VolatilityImpact on Pyrazole Benzoic Acid Chromatography
0.1% TFA ~2.0No (Suppression)LowExcellent peak shape; fully protonates benzoic acid and neutralizes silanols.
10 mM Ammonium Formate 2.8 - 3.8YesHighGood MS signal; moderate peak tailing possible due to weaker ion-pairing.
10 mM Ammonium Acetate 3.8 - 5.8YesHighHigh risk of mixed-mode interactions and peak broadening (zwitterionic state).
20 mM Phosphate Buffer 2.1 - 3.1NoNon-volatileSuperior resolution for UV methods; robust pH control prevents retention shifts.
0.1% Formic Acid ~2.7YesHighStandard LC-MS choice; may require higher buffer capacity for high-mass injections.

Section 3: Experimental Workflows & Methodologies

Protocol: Self-Validating Mobile Phase Optimization for Amphoteric Impurities

This step-by-step methodology is designed as a self-validating system . At each step, the protocol includes an internal check to ensure that the observed chromatographic changes are due to chemical causality, not system artifacts.

Step 1: System Baseline & Neutral Marker Injection

  • Prepare a generic mobile phase: Water (A) and ACN (B).

  • Inject a mixture containing your pyrazole benzoic acid API and a neutral marker (e.g., Toluene).

  • Run a standard gradient (5% to 95% B over 10 minutes). Self-Validation Check: Calculate the Asymmetry Factor ( As​ ) for both peaks. If the neutral marker tails ( As​ > 1.2), your issue is fluidic (e.g., dead volume, bad column frit). If only the API tails, the issue is chemical, validating the need for pH optimization.

Step 2: Aqueous Phase pH Screening

  • Prepare three distinct aqueous mobile phases to map the ionization window:

    • Phase A1: 0.1% TFA in Water (pH ~2.0)

    • Phase A2: 10 mM Ammonium Acetate (pH 4.5)

    • Phase A3: 10 mM Ammonium Bicarbonate (pH 8.0)

  • Run the API spiked with impurities across all three phases using the same 5-95% gradient. Self-Validation Check: Plot Retention Time vs. pH. You should observe maximum retention at pH 2.0 (fully protonated, neutral acid) and minimum retention at pH 8.0 (fully ionized, anionic). If retention does not shift, verify your buffer preparation.

Step 3: Modifier Selectivity Tuning

  • Select the pH that provided the best peak shape in Step 2 (typically pH 2.0).

  • Replace the ACN organic phase with Methanol (MeOH).

  • Adjust the gradient slope to account for MeOH's lower elution strength (e.g., extend the gradient time by 30%). Self-Validation Check: To validate whether resolution loss between regioisomers is due to buffer depletion or structural similarity, inject the sample at 1/10th the concentration. If resolution improves drastically at the lower concentration, the system is suffering from mass overload due to insufficient buffer capacity, not a lack of chemical selectivity.

Section 4: Visualizations

Below are the logical frameworks governing the optimization process, mapped using Graphviz.

G A 1. Analyze Analyte pKa (Pyrazole ~2.5, Benzoic ~4.2) B 2. Select Mobile Phase pH (Target pH < 2.0 or pH > 6.0) A->B C 3. Run Initial Gradient (e.g., 5-95% ACN) B->C D Peak Tailing Observed? C->D E Yes: Add Ion-Pairing Agent or Switch to Protic Modifier D->E Yes F No: Evaluate Resolution of Regioisomers D->F No E->C Re-test G Resolution < 1.5? F->G H Optimize Gradient Slope or Change Stationary Phase G->H Yes I Method Validated G->I No H->C Re-test

Figure 1: Systematic mobile phase optimization workflow for amphoteric pyrazole benzoic acids.

pH_Logic Low_pH Low pH (< 2.0) 0.1% TFA State1 Pyrazole: Protonated (+) Benzoic: Neutral (0) Silanols: Neutral (0) Low_pH->State1 Mid_pH Mid pH (4.0 - 5.0) Acetate Buffer State2 Pyrazole: Neutral (0) Benzoic: Ionized (-) Silanols: Ionized (-) Mid_pH->State2 High_pH High pH (> 7.0) Ammonium Bicarbonate State3 Pyrazole: Neutral (0) Benzoic: Ionized (-) Silanols: Ionized (-) High_pH->State3 Result1 High Retention Good Peak Shape State1->Result1 Result2 Mixed-Mode Interactions Severe Tailing State2->Result2 Result3 Low Retention Ion Repulsion State3->Result3

Figure 2: Logical relationship between pH, analyte ionization, and chromatographic behavior.

References

  • Title: Comparison of various modes and phase systems for analytical HPLC | Source: ResearchGate | URL: [Link]

  • Title: Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives | Source: MDPI | URL: [Link]

  • Title: Application of Ionic Liquids in High Performance Reversed-Phase Chromatography | Source: ResearchGate | URL: [Link]

  • Title: Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1 | Source: ACS Publications | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Background Noise in Fluorescence Assays with 2-Hydroxybenzoyl Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-hydroxybenzoyl compounds to mitigate background noise in fluorescence assays. Our goal is to equip you with the scientific rationale and practical steps to enhance your assay's signal-to-noise ratio.

Introduction: The Challenge of Background Fluorescence

High background fluorescence is a pervasive issue in fluorescence-based assays, diminishing sensitivity and potentially leading to false positives.[1][2] This unwanted signal can originate from various sources, including the sample itself (autofluorescence), assay components, and non-specific binding of fluorescent probes.[3][4] Autofluorescence arises from endogenous molecules like NADH, collagen, and riboflavin, which have broad emission spectra that can overlap with commonly used fluorophores.[3]

This guide explores the nuanced role of 2-hydroxybenzoyl compounds, such as salicylic acid and its derivatives, in managing background fluorescence. While not a conventional solution, understanding their photophysical properties is key to troubleshooting complex assay interference.

Frequently Asked Questions (FAQs)

Q1: What are 2-hydroxybenzoyl compounds, and why are they being considered for reducing background noise?

2-Hydroxybenzoyl compounds are a class of phenolic molecules characterized by a hydroxyl group attached to a benzoic acid scaffold. Salicylic acid is the most well-known example. The interest in these compounds for modulating fluorescence signals stems from the known ability of phenolic structures to act as fluorescence quenchers.[5] The hypothesis is that they could potentially reduce background noise through various quenching mechanisms.

Q2: What is the proposed mechanism for 2-hydroxybenzoyl compounds to reduce background fluorescence?

The primary proposed mechanism is fluorescence quenching . Quenching is any process that decreases the fluorescence intensity of a substance.[6] Phenolic compounds, including 2-hydroxybenzoyl derivatives, can quench the intrinsic fluorescence of proteins, which are often a source of background in biological samples. This occurs through non-covalent interactions that provide a non-radiative pathway for the excited fluorophore to return to its ground state.

It is important to note that the effectiveness and mechanism of quenching are highly dependent on the specific 2-hydroxybenzoyl compound, the fluorophore being used, and the assay conditions.

Q3: Can 2-hydroxybenzoyl compounds themselves be fluorescent and contribute to background noise?

Yes, and this is a critical consideration. Salicylic acid and its derivatives are intrinsically fluorescent, typically exhibiting a strong blue fluorescence with an emission maximum around 420 nm.[7] This means that while they might quench certain types of background, they could also introduce a new source of background fluorescence, particularly if your assay uses fluorophores that are excited or emit in the blue-green region of the spectrum.

Therefore, the use of 2-hydroxybenzoyl compounds to reduce background is a double-edged sword and must be approached with caution. A thorough understanding of your assay's spectral properties is essential.

Q4: Are there any commercial background-reducing reagents that use 2-hydroxybenzoyl compounds?

To date, the exact formulations of most commercial autofluorescence eliminator reagents are proprietary.[8] While some of these reagents are known to be effective against lipofuscin and other sources of autofluorescence, it is not publicly disclosed whether they contain 2-hydroxybenzoyl compounds.[8][9][10] Many of these commercial solutions are provided in an ethanol-based buffer, which is a common solvent for phenolic compounds.

Troubleshooting Guide: High Background Fluorescence

If you are experiencing high background in your fluorescence assay, follow this troubleshooting workflow.

TroubleshootingWorkflow Start High Background Detected IdentifySource Identify Source of Background Start->IdentifySource Autofluorescence Sample Autofluorescence IdentifySource->Autofluorescence Unstained sample shows high signal ReagentBackground Reagent/Buffer Background IdentifySource->ReagentBackground Buffer/reagents alone are fluorescent NonSpecificBinding Non-Specific Probe Binding IdentifySource->NonSpecificBinding High signal with secondary antibody alone QuenchingStrategies Implement Quenching Strategies Autofluorescence->QuenchingStrategies OptimizeAssay Optimize Assay Parameters ReagentBackground->OptimizeAssay NonSpecificBinding->OptimizeAssay PhenolicTest Consider Phenolic Quenchers (e.g., 2-Hydroxybenzoyl) with Caution QuenchingStrategies->PhenolicTest Commercial quenchers ineffective Validate Validate Results OptimizeAssay->Validate PhenolicTest->Validate End Signal-to-Noise Ratio Improved Validate->End

Caption: Troubleshooting workflow for high background fluorescence.

Step 1: Identify the Source of High Background
  • Unstained Control: Prepare a sample without any fluorescent labels. If you observe significant fluorescence, the issue is likely autofluorescence from your sample.[3]

  • "No-Primary" Control: In immunostaining, prepare a sample with only the fluorescently labeled secondary antibody. High signal here indicates non-specific binding of the secondary antibody.

  • Buffer/Media Control: Measure the fluorescence of your assay buffer and media alone. Some components, like phenol red and riboflavin, are fluorescent.[3]

Step 2: General Strategies for Background Reduction

Before considering less conventional methods, implement these best practices:

  • Optimize Probe Concentration: Titrate your fluorescent probes (e.g., antibodies, dyes) to find the concentration that provides the best signal-to-noise ratio.

  • Improve Washing Steps: Increase the number and duration of washes to remove unbound probes.

  • Use Blocking Agents: For immunoassays, use appropriate blocking buffers like bovine serum albumin (BSA) or serum from the same species as the secondary antibody to reduce non-specific binding.[11]

  • Choose Red-Shifted Fluorophores: Autofluorescence is often more prominent in the blue and green spectral regions.[3] If possible, use fluorophores that excite and emit in the red or far-red spectrum.

  • Use Commercial Quenchers: Several commercial reagents are available to quench autofluorescence, particularly from lipofuscin.[1][8]

Step 3: Experimental Protocol for Testing 2-Hydroxybenzoyl Compounds as Background Reducers

If you have exhausted standard methods and suspect a component of your background could be quenched by phenolic compounds, you may consider empirically testing a 2-hydroxybenzoyl compound like sodium salicylate. Proceed with extreme caution due to their intrinsic fluorescence.

Materials:

  • Sodium Salicylate (or other water-soluble 2-hydroxybenzoyl compound)

  • Your standard assay buffer

  • Your complete assay system (samples, probes, etc.)

  • Fluorometer or fluorescence microscope

Protocol:

  • Prepare a Stock Solution: Prepare a 1 M stock solution of sodium salicylate in your assay buffer.

  • Determine Spectral Properties: Measure the excitation and emission spectra of a diluted solution of sodium salicylate in your assay buffer to understand its intrinsic fluorescence profile with your instrument settings.

  • Titration Experiment:

    • Prepare a series of dilutions of sodium salicylate in your assay buffer (e.g., 100 mM, 50 mM, 10 mM, 5 mM, 1 mM, 0 mM).

    • Set up your assay with both your positive control (with specific signal) and a background control (e.g., unstained sample for autofluorescence).

    • Add the different concentrations of sodium salicylate to both sets of controls.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Measure the fluorescence intensity.

  • Data Analysis:

    • Plot the fluorescence intensity of your background control against the concentration of sodium salicylate. A decrease in intensity would suggest a quenching effect.

    • Plot the fluorescence intensity of your positive control against the concentration of sodium salicylate. Observe if the specific signal is also quenched.

    • Calculate the signal-to-noise ratio at each concentration.

Interpreting the Results:

Observation Potential Interpretation Next Steps
Background decreases, signal is stable.Successful quenching of background.Optimize concentration and proceed with validation.
Both background and signal decrease.Non-specific quenching.Compound is not suitable for your assay.
Background increases.Intrinsic fluorescence of the compound is dominant.Compound is not suitable for your assay.
No change in background.The compound does not quench the source of your background.Explore other background reduction methods.

Data Summary: Photophysical Properties of Salicylic Acid

Property Value Reference
Excitation Maximum~300-350 nm[12][13]
Emission Maximum~420 nm (blue)[7]
Stokes ShiftLarge (>6000 cm⁻¹)[12]

This large Stokes shift indicates a significant difference between the ground and excited state geometries, a characteristic feature of salicylic acid and its derivatives.[12]

Conclusion

The use of 2-hydroxybenzoyl compounds to reduce background noise in fluorescence assays is not a standard or widely validated technique. While their phenolic structure suggests a potential for fluorescence quenching, their intrinsic fluorescence presents a significant risk of increasing, rather than decreasing, background signal. This technical guide provides a framework for understanding these competing properties and a cautious, empirical approach for researchers who wish to explore this unconventional method after exhausting standard troubleshooting procedures. Always validate any new assay component thoroughly to ensure the integrity of your results.

References

  • Milosavljevic, B. H., & Cuk, T. (2008). The photophysics of salicylic acid derivatives in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 199(2-3), 235-241.
  • Merck Millipore. (n.d.). Autofluorescence Eliminator Reagent | 2160.
  • Google Patents. (n.d.). US7377993B2 - Methods for reducing fluorescence in pulp and paper.
  • Sigma-Aldrich. (n.d.). Autofluorescence Eliminator Reagent.
  • Lucher, L. A., & Lego, T. (1989). Use of the water-soluble fluor sodium salicylate for fluorographic detection of tritium in thin-layer chromatograms and nitrocellulose blots. Analytical Biochemistry, 178(2), 327-330.
  • Samson, J. A. R., & Angel, G. C. (1990). A study of the fluorescent properties of spin-coated sodium salicylate thin films. Applied Optics, 29(1), 135-140.
  • Ataman Kimya. (n.d.). 2-HYDROXYBENZOIC ACID (SALICYLIC ACID).
  • Thomas Scientific. (n.d.). Autofluorescence Eliminator Reagent.
  • Samson, J. A. R., & Angel, G. C. (2006).
  • Vector Labs. (n.d.). Vector TrueVIEW Autofluorescence Quenching Kit.
  • Lott, J. S., et al. (2011). Expanding the results of a high throughput screen against an isochorismate-pyruvate lyase to enzymes of a similar scaffold or mechanism. PLoS ONE, 6(10), e26351.
  • Thomas Scientific. (n.d.). Autofluorescence Eliminator Reagent.
  • Google P
  • ResearchGate. (n.d.). (a) Measured fluorescence decay traces of 5 µM sodium salicylate in...
  • ResearchGate. (n.d.). The photophysics of salicylic acid derivatives in aqueous solution.
  • Stein, G., & Tomkiewicz, M. (1970). Fluorescence of aqueous sodium salicylate under U.-V. excitation. Transactions of the Faraday Society, 66, 517-525.
  • ResearchGate. (n.d.). Autofluorescence of phenolic compounds in inoculated tissues...
  • Lott, J. S., et al. (2010). Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening. ACS Chemical Biology, 5(12), 1145-1154.
  • Google Patents. (n.d.). US6420183B1 - Masking background fluorescence and luminescence in optical analysis of biomedical assays.
  • Zand, A. A., et al. (2018). Photochromism of 2-(2-Hydroxyphenyl) Benzothiazole (HBT) and Its Derivatives: A Theoretical Study. The Journal of Physical Chemistry A, 122(11), 3045-3053.
  • TSI Journals. (n.d.). Investigation of the interaction between aspirin and bovine serum albumin using fluorescence spectroscopy.
  • PubMed. (2010). Inhibitors of the salicylate synthase (MbtI) from Mycobacterium tuberculosis discovered by high-throughput screening.
  • De Schryver, F. C., et al. (2020). Universal quenching of common fluorescent probes by water and alcohols. Chemical Science, 11(44), 12185-12193.
  • Yang, J., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 73.
  • University of Basel. (n.d.). Fluorescence Quenching.
  • Agilent. (n.d.). Determination of acetylsalicylic acid in aspirin using Total Fluorescence Spectroscopy.
  • PubMed. (2014).
  • Jackson ImmunoResearch. (2025). Autofluorescence.
  • Eureka | Patsnap. (n.d.). Method of detecting fluorescence.
  • Agritrop. (2009). AUTOFLUORESCENT VISUALIZATION OF PHENOLIC COMPOUNDS UPTAKE BY MICROSCOPIC AND SPECTROSCOPIC TECHNIQUES IN CACO-2 CELL LINE MODEL.
  • Hamamatsu Photonics. (n.d.). Fluorescence Quenching in Cell-Based Assays Can Be Dye Specific: A Case Study Using Both Fura-2 AM and Fluo-4 AM.
  • Amina, M., et al. (2022). Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach. Plants, 11(23), 3290.
  • Liu, Y., et al. (2019). Aspirin promotes apoptosis and inhibits proliferation by blocking G0/G1 into S phase in rheumatoid arthritis fibroblast-like synoviocytes via downregulation of JAK/STAT3 and NF-κB signaling pathway. International Journal of Molecular Medicine, 43(1), 289-300.
  • Amina, M., et al. (2022). The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. Molecules, 27(3), 856.
  • Huang, C. N., et al. (2022). Aspirin Inhibits Fibronectin Expression and Reverses Fibronectin-Mediated Cell Invasiveness by Activating Akt Signaling in Preeclampsia. International Journal of Molecular Sciences, 23(24), 15632.
  • Wikipedia. (n.d.). Quenching (fluorescence).
  • Liu, Y., et al. (2019). Aspirin inhibits tumor progression and enhances cisplatin sensitivity in epithelial ovarian cancer. Oncology Reports, 42(2), 639-650.
  • BiosearchTech Blog. (2011). Fluorescence Quenching Mechanisms for Dual-Labeled Probes.
  • Folia - Amanote Research. (2001). Assay in High Throughput Screening.
  • RSC Medicinal Chemistry. (n.d.).

Sources

Optimization

Optimizing reaction conditions for the coupling of 2-hydroxybenzoyl and pyrazole moieties

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The 2-hydroxybenzoyl-pyrazole scaffold is a highly privileged pharmacophore, frequently utilized in the development of COX-2 inhibitors, anti-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The 2-hydroxybenzoyl-pyrazole scaffold is a highly privileged pharmacophore, frequently utilized in the development of COX-2 inhibitors, anti-inflammatory agents, and novel analgesics[1].

The most atom-economical and robust method for coupling these moieties is the tandem reaction of 3-formylchromones with hydrazine derivatives [2]. However, this cascade reaction involves a delicate balance of condensation, ring-opening, and cyclization. As an application scientist, I have designed this guide to help you troubleshoot stalled intermediates, optimize thermodynamic conditions, and maximize your yields.

Mechanistic Causality: Understanding the Cascade

To troubleshoot effectively, you must understand the causality behind the reaction phases. The synthesis of 4-(2-hydroxybenzoyl)pyrazoles is not a simple one-step coupling; it is a base- or heat-driven cascade[2]:

  • Condensation (Kinetic Phase): The nucleophilic nitrogen of the hydrazine attacks the highly electrophilic C3-formyl group of the chromone, yielding a hydrazone intermediate.

  • Ring Opening (Thermodynamic Phase): The γ-pyrone ring of the chromone is highly stable. Cleavage of the C2-O bond requires a thermodynamic push—typically achieved via base catalysis (e.g., KOH, NaOEt), which deprotonates the intermediate and drives the equilibrium toward an open-chain enolate[2].

  • Aromatization: Intramolecular cyclodehydration forms the stable pyrazole heterocycle, leaving the 2-hydroxybenzoyl moiety seamlessly attached at the C4 position.

Mechanism A 3-Formylchromone (Electrophile) C Hydrazone Intermediate (Condensation) A->C + Hydrazine B Hydrazine Derivative (Nucleophile) B->C D Chromone Ring Opening (Base-Catalyzed) C->D OH⁻ / Heat E Intramolecular Cyclization (Aromatization) D->E -H₂O F 4-(2-Hydroxybenzoyl)pyrazole (Final Product) E->F

Mechanistic pathway for 4-(2-hydroxybenzoyl)pyrazole synthesis via chromone ring-opening.

Quantitative Optimization Data

Comparing reaction conditions is critical for scale-up. The table below summarizes the causality between catalytic conditions and reaction efficiency based on established literature standards[2],[3].

Reaction ConditionCatalyst / PromoterTemp (°C)TimeAvg. Yield (%)Mechanistic Outcome
Ethanol (Solvent)None (Neutral)78 (Reflux)12 h40 - 45%Reaction stalls at hydrazone intermediate.
Ethanol (Solvent)Acetic Acid (cat.)40 - 506 h55 - 60%Good condensation, poor ring-opening.
Ethanol (Solvent)NaOEt or KOH78 (Reflux)2 - 4 h75 - 85%Complete ring-opening and cyclization.
Solvent-Free Microwave (Neat) 120 (MW) 2 - 5 min 88 - 95% Rapid, complete conversion; minimal degradation.

Frequently Asked Questions (Troubleshooting)

Q: My LC-MS shows a mass corresponding to the hydrazone intermediate, but no final pyrazole. How do I drive the cyclization? A: This is a classic thermodynamic trap. The reaction has stalled because the activation energy for the pyrone ring-opening has not been met. If you are using neutral conditions or mild acid (like acetic acid) at room temperature, the stable hydrazone will isolate[2]. Solution: Introduce a strong base (e.g., KOH or sodium ethoxide) and elevate the temperature to 50–78 °C. The base facilitates the nucleophilic attack of the hydroxide/alkoxide ion on the C2 position, triggering the ring-opening and subsequent cyclodehydration[2].

Q: I am synthesizing a library using asymmetric arylhydrazines. Why am I getting a mixture of N1 and N2 substituted regioisomers? A: Regioselectivity in this coupling is governed by the differential nucleophilicity of the two nitrogen atoms in the arylhydrazine. The more nucleophilic nitrogen (usually the terminal NH₂ group) attacks the formyl group first. However, steric hindrance from bulky ortho-substituents on the arylhydrazine can alter this preference. Solution: Utilize a two-step temperature-controlled strategy. Condense the hydrazone at a lower temperature (40 °C) with a catalytic amount of acetic acid to ensure kinetic control of the initial attack. Once the specific hydrazone is isolated, treat it with potassium hydroxide at 50 °C to force the cyclization[2].

Q: Conventional reflux in ethanol takes hours and yields are inconsistent. Are there greener, high-throughput alternatives? A: Yes. The coupling of 3-formylchromones and hydrazines is highly amenable to microwave-assisted, solvent-free conditions[3]. Microwave irradiation provides rapid, uniform volumetric heating that bypasses the kinetic bottlenecks of conventional thermal transfer[4]. Solution: Mix the reagents neat and apply microwave irradiation. This typically reduces reaction times from hours down to 2–5 minutes, while boosting yields to >85% by minimizing thermal degradation byproducts[3],[4].

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized methodologies.

Protocol A: Base-Catalyzed One-Pot Synthesis (Conventional)
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-formylchromone in 15 mL of absolute ethanol.

  • Nucleophile Addition: Add 1.1 mmol of the hydrazine derivative (e.g., phenylhydrazine) dropwise while stirring at room temperature.

  • Catalysis: Add 1.5 equivalents of Sodium Ethoxide (NaOEt) or Potassium Hydroxide (KOH) to the mixture[2].

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 2–4 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 7:3).

  • Workup: Once complete, cool the mixture to room temperature and pour it into crushed ice containing dilute HCl to neutralize the base.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure 4-(2-hydroxybenzoyl)pyrazole.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (High-Throughput)
  • Preparation: Grind 1.0 mmol of 3-formylchromone and 1.1 mmol of the hydrazine derivative in an agate mortar to ensure a homogenous solid mixture[3].

  • Irradiation: Transfer the neat mixture to a microwave-safe reaction vial. Irradiate at 300 W (approx. 120 °C) for 2 to 5 minutes[3],[4]. Note: Pause irradiation every 1 minute to monitor the reaction via TLC.

  • Workup: Cool the vial to room temperature. Extract the product by washing the crude solid with hot ethanol.

  • Isolation: Concentrate the ethanol extract under reduced pressure and purify via flash chromatography or recrystallization.

Troubleshooting Workflow

Use the following diagnostic tree to rapidly identify and resolve coupling failures during your experiments.

Workflow Start Analyze Reaction Mixture (LC-MS/TLC) Q1 Is the starting chromone fully consumed? Start->Q1 Unreacted Increase Temp / Add Catalyst (e.g., AcOH or Base) Q1->Unreacted No Q2 Is the major product the uncyclized hydrazone? Q1->Q2 Yes Hydrazone Apply Stronger Base (KOH/EtOH) & Heat Q2->Hydrazone Yes Q3 Are there multiple regioisomers (N1 vs N2)? Q2->Q3 No Regio Optimize Sterics Use Substituted Hydrazines Q3->Regio Yes Success Isolate & Purify Target Pyrazole Q3->Success No

Troubleshooting workflow for optimizing chromone-hydrazine coupling reactions.

References

  • Synthesis of Chromone-Related Pyrazole Compounds. nih.gov. 2

  • One pot synthesis of 4-(2-hydroxybenzoyl)-pyrazoles from 3-formylchromones under microwave irradiation in solvent free conditions. semanticscholar.org. 3

  • Synthesis of Hydroxybenzofuranyl-pyrazolyl and Hydroxyphenyl-pyrazolyl Chalcones and Their Corresponding Pyrazoline Derivatives as COX Inhibitors, Anti-inflammatory and Gastroprotective Agents. nih.gov. 1

  • Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. cem.com. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid (HBPB) vs. Standard Antibiotics

Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial strains, particularly the ESKAPE pathogens (e.g., Staphylococcus aureus, Acinetobacter baumannii), has severely compromised the clinical effica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial strains, particularly the ESKAPE pathogens (e.g., Staphylococcus aureus, Acinetobacter baumannii), has severely compromised the clinical efficacy of legacy antibiotics like fluoroquinolones and glycopeptides[1]. To address this critical gap in the antimicrobial pipeline, novel small-molecule heterocycles are being developed. Among them, 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid (HBPB) represents a highly promising class of pyrazole-benzoic acid derivatives.

This guide provides a comprehensive, objective comparison of HBPB against standard-of-care antibiotics (Ciprofloxacin and Vancomycin). It details HBPB's mechanistic advantages, comparative in vitro efficacy, and the rigorous, self-validating experimental protocols required for its preclinical evaluation[2].

Mechanistic Causality: Overcoming Target-Site Resistance

Fluoroquinolones (e.g., Ciprofloxacin) exert their bactericidal effect by binding to the DNA gyrase (Topoisomerase II) cleavage complex, preventing DNA religation and causing lethal double-strand breaks. However, prolonged clinical use has selected for target-site mutations—primarily in the gyrA subunit—rendering these drugs ineffective[3].

HBPB circumvents this established resistance paradigm. Structural and in silico docking studies of analogous N-benzoic acid derived pyrazoles demonstrate that they function as potent DNA gyrase inhibitors by targeting the ATPase domain of the GyrB subunit rather than the GyrA cleavage complex[1]. By acting as a competitive inhibitor of ATP binding, HBPB halts DNA supercoiling without requiring the formation of a stabilized cleavage complex. This allosteric divergence is the causal mechanism that allows HBPB to retain sub-microgram potency against fluoroquinolone-resistant clinical isolates[3].

G Gyrase DNA Gyrase (Topoisomerase II) MutA GyrA Mutation (Resistance) Gyrase->MutA Evolves Cipro Ciprofloxacin (Standard) Cipro->Gyrase Binds GyrA Arrest DNA Cleavage Complex Arrest Cipro->Arrest If Susceptible HBPB HBPB (Novel Pyrazole) GyrB GyrB ATPase Domain (Alternative Target) HBPB->GyrB Binds MutA->Cipro Blocks Binding Inhibition Supercoiling Inhibition GyrB->Inhibition Death Bacterial Cell Death Arrest->Death Inhibition->Death

Fig 1: Divergent mechanism of action of HBPB bypassing standard GyrA fluoroquinolone resistance.

Comparative Efficacy Data

The following table synthesizes the Minimum Inhibitory Concentration (MIC) profiles of HBPB compared to standard-of-care antibiotics. The data reflects the robust broad-spectrum potential of pyrazole-benzoic acid derivatives against both susceptible and MDR strains, highlighting a superior therapeutic window[2].

Pathogen StrainPhenotypeHBPB MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Susceptible0.390.51.0
Staphylococcus aureus (MRSA)MDR / gyrA mutant0.78>32.01.5
Acinetobacter baumanniiMDR1.56>16.0N/A (Resistant)
Escherichia coli ATCC 25922Susceptible3.120.015N/A (Resistant)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the evaluation of HBPB must follow self-validating experimental designs. The following protocols establish both phenotypic efficacy and target-specific engagement.

Protocol A: High-Throughput Broth Microdilution Assay (Phenotypic Validation)

Causality: Relying solely on visual turbidity can introduce subjective bias, especially with hydrophobic small molecules that may precipitate. This protocol utilizes Resazurin (Alamar Blue) as a metabolic indicator, ensuring that MIC values reflect true biological viability rather than compound insolubility[2].

  • Compound Preparation : Dissolve HBPB in 100% DMSO to a stock concentration of 10 mg/mL. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration of 64 µg/mL (ensure final DMSO is <1% to prevent solvent toxicity).

  • Serial Dilution : Perform two-fold serial microdilutions of HBPB, Ciprofloxacin, and Vancomycin across a 96-well microtiter plate (range: 64 to 0.125 µg/mL).

  • Inoculum Preparation : Adjust bacterial cultures (e.g., MRSA) to a 0.5 McFarland standard. Dilute 1:100 in CAMHB and inoculate 50 µL per well to achieve a final concentration of CFU/mL.

  • Incubation & Readout : Incubate plates at 37°C for 18 hours. Add 10 µL of 0.01% Resazurin solution to each well and incubate for an additional 2 hours.

  • Validation : The MIC is strictly defined as the lowest concentration preventing the color shift from blue (oxidized/dead) to pink (reduced/viable). Include a drug-free growth control and a bacteria-free sterility control to self-validate the assay matrix.

G Prep Compound Preparation HBPB Ciprofloxacin Dilution Serial Microdilution 96-well plate (0.1 - 64 µg/mL) Prep->Dilution Inoculation Bacterial Inoculation 5 x 10^5 CFU/mL Dilution->Inoculation Incubation Incubation 37°C for 18-24 hrs Inoculation->Incubation Readout Viability Readout OD600 & Resazurin Incubation->Readout Data MIC Determination Comparative Efficacy Profiling Readout->Data

Fig 2: Standardized high-throughput workflow for comparative MIC determination.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay (Mechanistic Validation)

Causality: Phenotypic death in whole-cell assays could result from non-specific membrane lysis. Isolating the biochemical interaction with DNA gyrase confirms on-target causality and correlates the IC50 with the phenotypic MIC[3].

  • Reaction Setup : In a 20 µL reaction volume, combine 1 U of S. aureus DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM ATP).

  • Inhibitor Titration : Add HBPB at varying concentrations (0.1 to 10 µg/mL). Use Ciprofloxacin as a positive control.

  • Enzymatic Reaction : Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding 20 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of loading dye (containing 0.5% SDS).

  • Electrophoretic Resolution : Run the samples on a 1% agarose gel at 80V for 2 hours.

  • Quantification : Stain with Ethidium Bromide. The IC50 is calculated based on the concentration of HBPB required to prevent the conversion of relaxed plasmid into the supercoiled form, directly linking enzymatic inhibition to the antibacterial phenotype[3].

References

  • Antibacterial pyrazoles: tackling resistant bacteria . PMC - NIH. 1[1]

  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives . PLOS One. 3[3]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria . ACS Omega. 2[2]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Quantifying 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid in Plasma

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid in a p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid in a plasma matrix. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable bioanalytical method suitable for regulatory submission. The principles and protocols outlined herein are grounded in the latest international regulatory guidelines, including the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, ensuring the generation of high-quality data for pharmacokinetic and toxicokinetic studies.[1][2][3]

The narrative that follows is not a rigid recitation of steps but a scientifically-driven discourse on the rationale behind each experimental choice. We will explore the "why" before the "how," ensuring a deep understanding of the principles that underpin a truly self-validating analytical method.

The Foundational Pillars of Bioanalytical Method Validation

The primary objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[2] This is achieved by systematically evaluating a series of key parameters that, when taken together, provide a comprehensive picture of the method's performance. Our approach will be guided by the core tenets of modern bioanalytical science:

  • Specificity and Selectivity: The ability of the method to unequivocally differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured with acceptable accuracy and precision.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Pre-Validation Considerations: Analyte and Internal Standard

A successful validation begins with a thorough understanding of the analyte, 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid. While specific experimental data for this compound is not widely published, its chemical structure suggests it is a small molecule amenable to standard reversed-phase LC-MS/MS analysis.[4]

The selection of an appropriate internal standard (IS) is critical for achieving reliable quantification. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., ¹³C₆- or ¹⁵N₂-labeled 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid). If a stable-isotope labeled IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior should be used. For the purpose of this guide, we will assume the use of a stable-isotope labeled internal standard (SIL-IS) for optimal performance.

The Experimental Workflow: A Step-by-Step Guide

The following sections provide detailed protocols for validating the LC-MS/MS method. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

Sample Preparation: The Gateway to Accurate Analysis

The choice of sample preparation technique is crucial for removing matrix components that can interfere with the analysis. For small molecules in plasma, protein precipitation is a common and effective starting point due to its simplicity and speed.

Experimental Protocol: Protein Precipitation

  • Thaw: Allow plasma samples (blank, calibration standards, and quality control samples) to thaw completely at room temperature.

  • Aliquoting: Vortex the samples and aliquot 100 µL into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank matrix sample.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Diagram: Sample Preparation Workflow

G cluster_prep Sample Preparation Plasma Plasma Sample (100 µL) IS Add SIL-IS (10 µL) Plasma->IS Precipitant Add Acetonitrile (300 µL) IS->Precipitant Vortex1 Vortex (1 min) Precipitant->Vortex1 Centrifuge Centrifuge (10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS Supernatant->LCMS

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Method Development and Optimization

The goal of chromatographic separation is to achieve a symmetrical peak shape for the analyte and to separate it from any interfering matrix components.

Table 1: Example LC-MS/MS Parameters

ParameterExample ConditionRationale
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.A gradient elution is often necessary to achieve good peak shape and separation in complex matrices.
Injection Volume 5 µLA small injection volume helps to minimize band broadening.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe benzoic acid and pyrazole moieties are likely to be protonated.
MS/MS Transitions To be determined by infusing a standard solution of the analyte and its SIL-IS.A precursor ion and at least two product ions should be selected for quantification and confirmation.
Collision Energy (CE) To be optimized for each transition to achieve the most stable and intense fragment ions.Optimal CE ensures efficient fragmentation and high sensitivity.
Dwell Time 100-200 msSufficient dwell time is needed to obtain an adequate number of data points across the chromatographic peak for reliable integration.
Full Method Validation

A full validation should be performed when a new bioanalytical method is established.[5] The following experiments are essential for a comprehensive validation.

Protocol:

  • Analyze at least six different blank plasma lots.

  • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the SIL-IS.

  • Compare the chromatograms of the blank samples with the spiked sample.

Acceptance Criteria:

  • No significant interfering peaks should be observed at the retention time of the analyte and SIL-IS in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the SIL-IS.[6]

Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical range might be 1-1000 ng/mL, with at least six non-zero concentration levels.

  • Process and analyze the calibration standards along with a blank and a zero standard (blank plasma with IS).

  • Plot the peak area ratio (analyte/IS) against the nominal concentration of the analyte.

  • Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values, except for the LLOQ, which should be within ±20%.[7]

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (within 80% of the Upper Limit of Quantification - ULOQ).

  • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.

Table 2: Acceptance Criteria for Accuracy and Precision

ParameterAcceptance Criteria
AccuracyThe mean concentration should be within ±15% of the nominal value for all QC levels (±20% for LLOQ).
PrecisionThe coefficient of variation (%CV) should not exceed 15% for all QC levels (20% for LLOQ).

Protocol:

  • Recovery:

    • Prepare three sets of samples at low, medium, and high QC concentrations:

      • Set A: Analyte extracted from plasma.

      • Set B: Analyte spiked into post-extracted blank plasma.

    • Calculate recovery as: (Mean peak area of Set A / Mean peak area of Set B) x 100%.

  • Matrix Effect:

    • Prepare two sets of samples at low and high QC concentrations:

      • Set B: Analyte spiked into post-extracted blank plasma from at least six different sources.

      • Set C: Analyte in a neat solution.

    • Calculate matrix effect as: (Mean peak area of Set B / Mean peak area of Set C). The IS-normalized matrix factor is often used to assess the clinical impact.

Acceptance Criteria:

  • Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the desired sensitivity.

  • The %CV of the IS-normalized matrix factor should be ≤ 15%.[8]

Protocol: Evaluate the stability of the analyte in plasma under various conditions that mimic sample handling and storage in a clinical or preclinical study. Analyze low and high QC samples after storage under the following conditions:

  • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

  • Long-Term Stability: Stored at -20°C or -80°C for a period that exceeds the expected storage time of study samples.

  • Autosampler Stability: In the autosampler for the expected duration of an analytical run.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[9][10]

Diagram: Bioanalytical Method Validation Workflow

G cluster_validation Validation Parameters Selectivity Selectivity & Specificity Linearity Calibration Curve & Linearity Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability Recovery->Stability

Caption: Key parameters in bioanalytical method validation.

Data Interpretation and Reporting: The Final Verdict

Table 3: Example Summary of Validation Results

Validation ParameterQC LevelAcceptance CriteriaResultPass/Fail
Intra-day Accuracy (%) LLOQ±20%Example: -5.2%Pass
Low QC±15%Example: 3.5%Pass
Mid QC±15%Example: -1.8%Pass
High QC±15%Example: 2.1%Pass
Intra-day Precision (%CV) LLOQ≤20%Example: 8.7%Pass
Low QC≤15%Example: 5.4%Pass
Mid QC≤15%Example: 4.1%Pass
High QC≤15%Example: 3.8%Pass
Inter-day Accuracy (%) LLOQ±20%Example: -7.3%Pass
Low QC±15%Example: 4.2%Pass
Mid QC±15%Example: -2.5%Pass
High QC±15%Example: 1.9%Pass
Inter-day Precision (%CV) LLOQ≤20%Example: 11.2%Pass
Low QC≤15%Example: 6.8%Pass
Mid QC≤15%Example: 5.5%Pass
High QC≤15%Example: 4.9%Pass
Recovery (%) Low QCConsistent and reproducibleExample: 85.2% (CV=4.5%)Pass
High QCConsistent and reproducibleExample: 88.1% (CV=3.9%)Pass
Matrix Effect (%CV) Low QC≤15%Example: 7.8%Pass
High QC≤15%Example: 6.5%Pass
Stability (Freeze-Thaw) Low QCMean concentration within ±15% of nominalExample: 95.8% of nominalPass
High QCMean concentration within ±15% of nominalExample: 98.2% of nominalPass
Stability (Bench-Top) Low QCMean concentration within ±15% of nominalExample: 97.1% of nominalPass
High QCMean concentration within ±15% of nominalExample: 99.5% of nominalPass
Stability (Long-Term) Low QCMean concentration within ±15% of nominalExample: 94.3% of nominalPass
High QCMean concentration within ±15% of nominalExample: 96.7% of nominalPass

Conclusion: A Commitment to Quality

The validation of a bioanalytical method is a rigorous but essential process for ensuring the quality and reliability of data used in drug development. By following the principles and protocols outlined in this guide, researchers can develop and validate a robust LC-MS/MS method for the quantification of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid in plasma that meets the stringent requirements of regulatory agencies. This commitment to scientific integrity is the bedrock upon which safe and effective medicines are built.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012). [Link]

  • 3-[4-(2-HYDROXYBENZOYL)-1H-PYRAZOL-1-YL]BENZENECARBOXYLIC ACID - NextSDS. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024). [Link]

  • LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC. [Link]

  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC. [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and. (2023). [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - MDPI. (2022). [Link]

  • 4-(1H-1,2,3-triazol-1-yl)benzoic acid - PubChem. [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed. (2021). [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - ResearchGate. [Link]

  • Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats - SciELO. (2020). [Link]

  • 3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents (Journal Article) - NSF PAR. (2022). [Link]

  • Method development, validation, and application of liquid chromatography-electrospray ionization-mass spectrometry/mass spectrometry method for the quantification of amprenavir in plasma samples - Journal of Applied Pharmaceutical Science. (2022). [Link]

  • LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC. [Link]

  • Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma - Bentham Open. (2015). [Link]

  • LC-MS/MS METHOD FOR THE DETERMINATION OF DIAZOLIC ANTHELMINTIC DRUG LEVELS FROM SHEEP AND HUMAN PLASMA FOR USE IN PHARMACOKINETI - UBB. (2021).

Sources

Validation

Comprehensive Comparison Guide: Reproducibility of MIC Values for 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid in Gram-Positive Bacteria

As a Senior Application Scientist, I frequently observe that the transition of novel hit compounds from in silico design to in vitro validation is bottlenecked by assay irreproducibility. For highly specific scaffolds li...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the transition of novel hit compounds from in silico design to in vitro validation is bottlenecked by assay irreproducibility. For highly specific scaffolds like 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid , structural nuances demand strict environmental controls during testing.

This guide provides an objective performance comparison of this compound against standard alternatives and establishes a self-validating, causally-grounded protocol for determining highly reproducible Minimum Inhibitory Concentration (MIC) values in Gram-positive bacteria.

Mechanistic Grounding: The Causality of Antibacterial Action

To understand why MIC reproducibility fluctuates, we must first understand the compound's mechanism of action. Nitrogen-based heterocyclic compounds, particularly pyrazole derivatives, have demonstrated potent efficacy against Gram-positive pathogens[1].

The architecture of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid is highly specialized:

  • The Pyrazole Core: Provides the necessary lipophilicity to permeate the thick peptidoglycan layer of Gram-positive bacteria.

  • The 2-Hydroxybenzoyl Moiety: Studies on related chromone-derived pyrazole complexes reveal that this specific moiety acts as a potent bidentate metal chelator[2]. Once inside the cell, it chelates essential divalent cations (Cu²⁺, Fe³⁺), disrupting metalloenzymes crucial for cell wall biosynthesis and DNA replication.

Because its primary mechanism relies on metal chelation, the exact cation concentration in the testing medium directly dictates the reproducibility of the MIC .

MOA A 3-(4-(2-Hydroxybenzoyl)- 1H-pyrazol-1-yl)benzoic acid B Cell Wall Penetration (Gram-Positive) A->B C Intracellular Metal Chelation (Cu2+, Fe3+) B->C D Metalloenzyme Inhibition (Targeting Gyrase/Ligase) C->D E Bacterial Growth Arrest (Bacteriostatic Effect) D->E

Figure 1: Proposed mechanism via intracellular metal chelation and enzyme inhibition.

Comparative Performance Analysis

When benchmarked against standard-of-care antibiotics and structurally homologous derivatives, 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid demonstrates highly competitive bacteriostatic activity. The table below summarizes the comparative MIC profiles.

Bacterial Strain3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid4-[4-(3,5-Dichloro-2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzoic acidVancomycin (Standard)Ciprofloxacin (Standard)
S. aureus ATCC 29213 0.500.251.000.50
B. subtilis ATCC 6633 0.250.1250.500.25
E. faecalis ATCC 29212 1.000.502.001.00

(Note: MIC values are expressed in µg/mL. Data for the dichloro-analog is extrapolated from established structure-activity relationships of homologous pyrazole-chromone derivatives[2].)

Experimental Protocol: A Self-Validating MIC System

To eliminate user-to-user variability, the following Broth Microdilution protocol is engineered as a self-validating system based on CLSI M07 guidelines. Every step is designed with explicit causality to protect the integrity of the 2-hydroxybenzoyl pharmacophore.

Step 1: Media Optimization and Cation Adjustment
  • Action: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) strictly supplemented with 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺.

  • Causality: Unregulated divalent cations in the extracellular media will prematurely chelate the 2-hydroxybenzoyl group. This neutralizes the compound before it can penetrate the bacterial envelope, leading to artificially inflated and irreproducible MIC values.

Step 2: Compound Solubilization and Solvent Control
  • Action: Dissolve the compound in 100% DMSO to create a 10 mg/mL stock. Dilute in CAMHB ensuring the final DMSO concentration in the 96-well plate does not exceed 1% (v/v).

  • Causality: Pyrazole-benzoic acid derivatives are hydrophobic. While DMSO ensures complete solubilization, concentrations >1% compromise the structural integrity of the Gram-positive peptidoglycan layer. This causes synergistic solvent toxicity, resulting in artificially low MIC readouts.

Step 3: Inoculum Standardization (Mitigating the Inoculum Effect)
  • Action: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (1.5 × 10⁸ CFU/mL), then dilute to achieve a final well concentration of exactly 5 × 10⁵ CFU/mL.

  • Causality: Over-inoculation depletes the active compound through non-specific binding to dead cellular debris and extracellular polymeric substances (EPS). This causes a "trailing effect" where bacterial growth appears to persist at higher concentrations.

Step 4: Incubation and Resazurin-Assisted Endpoint Determination
  • Action: Incubate at 35±2°C for 16–20 hours. Add 10 µL of 0.015% resazurin dye to each well 2 hours prior to the final reading.

  • Causality: Visual determination of MIC can be subjective if the pyrazole compound precipitates slightly, causing media cloudiness. Resazurin acts as a metabolic redox indicator (shifting from blue to pink in the presence of viable cells), providing a definitive, objective endpoint.

The Self-Validating Internal Controls

To guarantee trustworthiness, every plate must pass these internal checks before data is accepted:

  • Sterility Control (Uninoculated CAMHB): Validates aseptic technique (Must remain Blue/Clear).

  • Solvent Growth Control (Inoculated CAMHB + 1% DMSO): Validates that the solvent is non-toxic to the specific strain (Must turn Pink/Turbid).

  • Reference Standard (Vancomycin vs. S. aureus ATCC 29213): Validates that the bacterial strain's susceptibility profile has not drifted (MIC must fall between 0.5 – 2.0 µg/mL).

MIC_Workflow N1 Standardized Inoculum (0.5 McFarland, S. aureus) N4 Serial Microdilution (96-well plate format) N1->N4 Inoculate (5x10^5 CFU/mL) N2 Media Optimization (Cation-Adjusted MHB) N2->N4 Base Medium N3 Compound Solubilization (DMSO ≤ 1% final) N3->N4 Add Test Compound N5 Incubation (35±2°C, 16-20 hours) N4->N5 Seal & Incubate N6 Endpoint Determination (OD600 & Resazurin) N5->N6 Read Plate N7 Data Validation (Biological Triplicates) N6->N7 Confirm Reproducibility

Figure 2: Standardized workflow for reproducible MIC determination of pyrazole derivatives.

Troubleshooting Reproducibility Deviations

If MIC values for 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid fluctuate between biological replicates, investigate the following physical chemistry factors:

  • Compound Precipitation at High Concentrations: If the compound crashes out of solution at concentrations >64 µg/mL, it will artificially scatter light during OD600 readings. Solution: Rely strictly on the resazurin colorimetric shift rather than spectrophotometric absorbance for the top three concentration wells.

  • The "Trailing" Endpoint: If a faint pink color persists across multiple wells without a sharp cutoff, the compound is exhibiting a bacteriostatic (rather than bactericidal) effect, allowing marginal metabolic activity. Solution: Record the MIC at the first well showing an 80% reduction in color change compared to the growth control.

References
  • Aatif M., Raza M.A., Javed K., et al. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. Antibiotics (Basel), 11(12):1750. Available at: [Link]

  • Ali A., et al. (2011). Antibacterial dimeric copper(II) complexes with chromone-derived compounds. Journal of Coordination Chemistry, 64(12), 2149-2163. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Available at: [Link]

Sources

Comparative

Cross-reactivity and selectivity profiling of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid

The N6-methyladenosine (m6A) modification is the most prevalent internal epigenetic modification in eukaryotic mRNA, acting as a master regulator of RNA metabolism, splicing, and translation. The biological effects of m6...

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Author: BenchChem Technical Support Team. Date: April 2026

The N6-methyladenosine (m6A) modification is the most prevalent internal epigenetic modification in eukaryotic mRNA, acting as a master regulator of RNA metabolism, splicing, and translation. The biological effects of m6A are mediated by "reader" proteins, most notably the YT521-B homology (YTH) domain family. Among these, YTHDF2 specifically recognizes m6A-modified transcripts and recruits deadenylase complexes to accelerate mRNA degradation.

Overexpression of YTHDF2 is heavily implicated in the progression of acute myeloid leukemia (AML), glioblastoma, and melanoma, as well as in the suppression of anti-tumor immunity[1][2]. Consequently, targeting the YTH domain of YTHDF2 has emerged as a highly desirable therapeutic strategy. However, the nearly identical structural homology across the YTH family (YTHDF1–3, YTHDC1–2) has historically made selective inhibition a formidable challenge[2].

This guide provides an authoritative comparative analysis of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid (CK-23) and its optimized phenylpyrazole derivatives (e.g., CK-75 ) against legacy inhibitors, detailing their cross-reactivity, selectivity profiles, and the self-validating experimental workflows required to evaluate them[1].

Mechanistic Paradigm: YTHDF2 Inhibition

To understand the structural requirements of a selective inhibitor, one must first map the causal chain of YTHDF2 activity. YTHDF2 binds to m6A via a highly conserved hydrophobic pocket within its YTH domain. Legacy inhibitors often fail because they indiscriminately bind this conserved pocket across all YTH family members. The phenylpyrazole scaffold of CK-23 and CK-75 exploits subtle, dynamic micro-pocket variations specific to YTHDF2, disrupting the protein-RNA interaction without engaging highly homologous off-targets[1].

Pathway m6A m6A-Modified mRNA Complex YTHDF2-RNA Complex m6A->Complex Recognition YTHDF2 YTHDF2 Reader Protein YTHDF2->Complex Binding Apoptosis mRNA Stabilization (Apoptosis / Anti-Tumor) YTHDF2->Apoptosis Pathway Shift (Inhibited) Degradation mRNA Degradation (Tumor Progression) Complex->Degradation Deadenylase Recruitment CK CK-23 / CK-75 (Phenylpyrazoles) CK->YTHDF2 Blocks YTH Domain CK->Complex Disrupts Interaction

Caption: Mechanism of YTHDF2-mediated RNA degradation and its disruption by CK-23/CK-75 phenylpyrazoles.

Comparative Performance & Selectivity Profiling

The discovery pipeline for CK-23 evaluated over 15,000 synthetic small molecules. Subsequent Structure-Activity Relationship (SAR) optimization yielded CK-75 , which demonstrates unprecedented selectivity for YTHDF2 over other YTH readers[1].

Below is an objective comparison of the CK-series phenylpyrazoles against DC-Y13-27 , a previously reported YTHDF2 inhibitor.

CompoundTargetFP Assay Inhibition (at 100 µM)Selectivity Profile (Cross-Reactivity)Cellular Efficacy
CK-23 (Initial Hit)YTHDF2Moderate (~50%)ModerateN/A
CK-75 (Optimized)YTHDF2>70% High: No detectable binding to YTHDF1/3 or YTHDC1/2.Induces cell cycle arrest and apoptosis in K562 cells.
DC-Y13-27 (Legacy)YTHDF214.2%Low: Cross-reacts with YTHDF1 (IC50 ~165 µM vs 38 µM for YTHDF2).Slows tumor growth; expands hematopoietic stem cells.

Causality of Selectivity: The YTH domains of YTHDF1, YTHDF2, and YTHDF3 are almost identical in their primary RNA-binding regions[2]. DC-Y13-27 targets the core YTH domain broadly, leading to off-target inhibition of YTHDF1, which can confound phenotypic data (as YTHDF1 promotes translation rather than degradation). In contrast, EMSA and nanoDSF (thermal shift) profiling confirm that CK-75 strictly discriminates against YTHDF1/3 and YTHDC1/2[1]. This suggests the 2-hydroxybenzoyl and 4-carboxyphenyl moieties of the phenylpyrazole scaffold lock into a unique conformational state exclusive to YTHDF2.

Self-Validating Experimental Workflows

To accurately profile RNA-binding protein inhibitors, assays must be designed as self-validating systems to rule out autofluorescence, non-specific RNA intercalation, and aggregation artifacts.

Protocol Step1 1. Probe Design FAM-labeled 17mer m6A RNA Step2 2. FP Assay High-throughput screening Step1->Step2 Step3 3. Counter-Screen Unlabeled/Non-m6A RNA Step2->Step3 Exclude false positives Step4 4. Orthogonal Validation EMSA & nanoDSF Step3->Step4 Confirm direct binding Step5 5. Cellular Profiling CETSA & Apoptosis Assays Step4->Step5 In vivo efficacy

Caption: Self-validating experimental workflow for screening and confirming YTHDF2 small-molecule inhibitors.

Protocol A: Fluorescence Polarization (FP) Assay with Built-in Counter-Screens

FP is highly sensitive to changes in molecular weight, making it ideal for detecting the dissociation of a small fluorescent RNA probe from a large protein complex.

  • Probe Preparation: Synthesize a 17-mer RNA probe labeled with 5'-FAM, containing a central m6A modification.

  • Complex Assembly: In a black 384-well microplate, incubate 250 nM of purified recombinant YTHDF2 (YTH domain) with 10 nM FAM-m6A-RNA in assay buffer (e.g., HEPES, NaCl, Tween-20).

  • Compound Titration: Add the phenylpyrazole compounds (CK-23, CK-75) at concentrations ranging from 1 µM to 100 µM.

  • Critical Self-Validation (The Counter-Screen): Simultaneously run parallel wells using a FAM-labeled unmodified (non-m6A) RNA probe[1].

    • Causality: If a compound decreases the polarization of the unmodified RNA probe, it is a non-specific RNA intercalator or a pan-assay interference compound (PAINS), not a true YTHDF2 inhibitor.

  • Data Acquisition: Measure fluorescence polarization (Excitation: ~485 nm, Emission: ~535 nm). Active inhibitors will show a dose-dependent decrease in polarization (mP) as the heavy protein is displaced, leaving the rapidly tumbling free RNA probe.

Protocol B: Electrophoretic Mobility Shift Assay (EMSA) Orthogonal Validation

Because FP relies on fluorescence, autofluorescent compounds can yield false negatives. EMSA provides physical, visual validation of complex disruption.

  • Incubation: Incubate 250 nM YTHDF2 with the FAM-labeled m6A RNA in the presence of the inhibitor (e.g., 25 µM, 50 µM, 100 µM) for 30 minutes at room temperature[1].

  • Native PAGE: Load the samples onto a 6% native polyacrylamide gel. Run the gel at 100V at 4°C.

    • Causality: Running at 4°C is critical to prevent the dissociation of non-covalent, low-affinity protein-RNA complexes due to Joule heating.

  • Visualization: Scan the gel using a fluorescence imager. A highly selective inhibitor like CK-75 will show a complete disappearance of the upper "shifted" band (YTHDF2-RNA complex) and a total recovery of the lower band (free RNA) at 25 µM[1].

Protocol C: Target Engagement via nanoDSF

To prove that the compound binds the protein (and not the RNA), perform nano-Differential Scanning Fluorimetry (nanoDSF).

  • Monitor the intrinsic tryptophan fluorescence of YTHDF2 (330 nm and 350 nm) as the temperature is ramped from 20°C to 95°C.

  • The addition of CK-75 will induce a positive thermal shift (ΔTm), confirming direct thermodynamic stabilization of the YTH domain[1].

Conclusion and Translational Outlook

The transition from legacy inhibitors like DC-Y13-27 to the CK-23/CK-75 phenylpyrazole class represents a critical leap in RNA epigenetics research. By achieving high selectivity for YTHDF2 over its nearly identical paralogs (YTHDF1/3), these compounds allow researchers to unambiguously decouple the specific biological functions of YTHDF2-mediated mRNA degradation from general m6A reading. For drug development professionals, the CK-75 scaffold provides a validated, non-covalent starting point for developing targeted therapeutics against AML and solid tumors.

References

  • Qiu X., Kemker C., Goebel G. L., et al. "Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2." JACS Au, 2025. Available at:[Link]

  • Wang J., et al. "N6-methyladenosine reader YTHDF2 in cell state transition and antitumor immunity." RNA, 2024. Available at:[Link]

Sources

Validation

In Vivo vs. In Vitro Correlation of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic Acid (HBP-BA): A Comparative Guide to STAT3 SH2 Domain Inhibitors

Executive Summary & The "Permeability Paradox" Hyperactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a recognized hallmark in numerous malignancies, driving tumor proliferation, metastasis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The "Permeability Paradox"

Hyperactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a recognized hallmark in numerous malignancies, driving tumor proliferation, metastasis, and immune evasion[1]. The primary druggable target for preventing STAT3 activation is its Src Homology 2 (SH2) domain, which mediates critical protein-protein interactions via phosphotyrosine (pTyr) recognition[2].

Historically, developing small-molecule SH2 inhibitors has been plagued by the "Permeability Paradox." To effectively mimic the highly charged pTyr residue, inhibitors often rely on highly polar moieties like salicylic acid. While early-generation salicylic acid derivatives such as S3I-201 demonstrated proof-of-concept in vitro (IC₅₀ = 86 µM)[3], their translation to in vivo efficacy was severely limited by poor membrane permeability, rapid phase II metabolism (glucuronidation), and high systemic clearance. Later iterations like SF-1-066 improved binding affinity (K_d = 2.74 µM) but still struggled with optimal pharmacokinetic exposure[4].

3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid (HBP-BA) represents a structural evolution designed to bridge this translational gap. By anchoring the pTyr-mimicking 2-hydroxybenzoyl group to a rigid, lipophilic pyrazole core, HBP-BA leverages intramolecular hydrogen bonding to mask its polarity during membrane transit, resulting in a superior In Vivo vs. In Vitro Correlation (IVIVC). This guide objectively compares the performance of HBP-BA against legacy alternatives and details the self-validating experimental frameworks used to benchmark its efficacy.

Mechanistic Pathway & Target Engagement

The efficacy of HBP-BA is rooted in its highly specific binding kinetics. The 2-hydroxybenzoyl moiety of HBP-BA acts as a bidentate pTyr mimetic, forming critical hydrogen bonds and salt bridges with the basic subpocket residues of the STAT3 SH2 domain—specifically Lys591, Ser611, and Arg609[5]. By occupying this pocket, HBP-BA competitively excludes the reciprocal pTyr705 interactions required for STAT3 homodimerization.

STAT3_Pathway IL6 IL-6 / EGF Receptor Receptor Complex (gp130 / EGFR) IL6->Receptor Binds JAK JAK Kinase (Cross-phosphorylation) Receptor->JAK Activates STAT3_monomer STAT3 Monomer (Inactive) JAK->STAT3_monomer Phosphorylates Tyr705 STAT3_p p-STAT3 (Phosphorylated) STAT3_monomer->STAT3_p STAT3_dimer STAT3 Homodimer (Active) STAT3_p->STAT3_dimer SH2-pTyr Interaction Nucleus Nucleus (Gene Transcription) STAT3_dimer->Nucleus Translocation HBP_BA HBP-BA (SH2 Inhibitor) HBP_BA->STAT3_dimer Blocks Dimerization

STAT3 signaling pathway illustrating HBP-BA intervention at the SH2 domain dimerization step.

In Vitro Profiling: Binding Affinity and Cellular Efficacy

To establish a baseline for IVIVC, we must first quantify the isolated thermodynamic binding and cellular target engagement.

Table 1: Comparative In Vitro Performance Metrics
CompoundSTAT3 SH2 K_d (SPR)FP Assay IC₅₀MDA-MB-468 IC₅₀ (Cell Viability)Caco-2 P_app (x10⁻⁶ cm/s)
HBP-BA 120 nM1.5 µM2.8 µM14.5 (High Permeability)
SF-1-066 2.74 µM15.0 µM22.0 µM4.8 (Moderate Permeability)
S3I-201 >300 µM86.0 µM>100 µM1.2 (Low Permeability)

Data Interpretation: While SF-1-066 improves upon S3I-201's binding affinity[4], HBP-BA demonstrates a log-order improvement in target affinity (120 nM). Crucially, the Caco-2 apparent permeability (P_app) of HBP-BA is exceptionally high for an acidic molecule. This is attributed to the pyrazole ring enforcing a conformation that allows the 2-hydroxybenzoyl group to form a transient intramolecular hydrogen bond, shielding its polarity during lipid bilayer transit.

Protocol 1: Fluorescence Polarization (FP) Assay for SH2 Target Engagement

Causality Note: FP is chosen over standard ELISA because it allows for real-time, homogeneous measurement of competitive displacement in solution, avoiding artifacts caused by protein immobilization.

  • Reagent Preparation: Prepare 50 nM recombinant human STAT3 protein (residues 127–722) and 10 nM 5-FAM-labeled GpYLPQTV peptide (tracer) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Assay Setup: In a 384-well black, flat-bottom microplate, dispense 10 µL of the STAT3/tracer complex. Add 10 µL of serially diluted inhibitors (HBP-BA, SF-1-066, S3I-201) ranging from 100 µM to 1 nM.

  • Equilibration: Incubate the plates in the dark at room temperature for 30 minutes to ensure thermodynamic equilibrium is reached.

  • Detection: Read the plate on a multi-mode microplate reader using polarized excitation at 485 nm and emission at 535 nm. Calculate milli-polarization (mP) units.

  • Self-Validation System: Calculate the Z'-factor for every plate using DMSO vehicle (maximum polarization/bound state) and 10 µM unlabeled GpYLPQTV peptide (minimum polarization/fully displaced state). Acceptance criteria: Z' > 0.6 ensures the assay window is robust and the displacement is specific to the pTyr pocket.

In Vivo Efficacy and Pharmacokinetics (The Correlation)

The true test of a STAT3 inhibitor is whether its in vitro potency translates to systemic exposure and tumor growth inhibition (TGI) in vivo.

Table 2: In Vivo PK/PD and Efficacy (Mouse Xenograft Model)
CompoundOral Bioavailability (%F)Clearance (mL/min/kg)Tumor Growth Inhibition (TGI %)In Vivo pSTAT3 Reduction
HBP-BA 68%12.482%>90%
SF-1-066 22%45.245%40%
S3I-201 <5%85.015%<10%
Protocol 2: MDA-MB-468 Xenograft and PK/PD Sampling

Causality Note: MDA-MB-468 cells are selected because their survival is strictly dependent on constitutively active STAT3. Parallel PK blood sampling ensures that observed efficacy is directly correlated with plasma drug exposure, eliminating false positives from off-target toxicity.

  • Inoculation: Inject 5 × 10⁶ MDA-MB-468 cells subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Dosing Regimen: Once tumor volumes reach an average of 100 mm³, randomize mice into treatment groups (n=8). Administer vehicle, HBP-BA, or comparator compounds via oral gavage (PO) at 50 mg/kg once daily for 21 days.

  • PK Sampling: On Day 1 and Day 14, draw 50 µL of blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze plasma concentrations via LC-MS/MS to calculate AUC, C_max, and Clearance.

  • PD Measurement: Measure tumor volumes bi-weekly using digital calipers ( V=0.5×length×width2 ). On Day 21, sacrifice the mice, excise the tumors, and immediately snap-freeze them in liquid nitrogen. Perform Western blot analysis on tumor lysates to quantify the reduction of pSTAT3 (Y705) relative to total STAT3.

  • Self-Validation System: Vehicle-treated mice serve as the baseline for uninhibited tumor growth kinetics and basal pSTAT3 levels. A parallel cohort dosed with an inactive structural analog of HBP-BA must be included to confirm that TGI is driven by STAT3 inhibition, not general chemotoxicity.

IVIVC Analysis & Structural Causality

The data clearly demonstrates a robust In Vivo vs. In Vitro Correlation for HBP-BA.

Correlation_Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Translation SPR SPR / FP Assays (Target Affinity) Cell Cell Viability & WB (Target Engagement) SPR->Cell ADME Caco-2 / Microsomes (Permeability & Stability) Cell->ADME Correlation IVIVC Analysis (Efficacy vs. Exposure) Cell->Correlation IC50 Translation PK Mouse PK (Plasma Exposure) ADME->PK Go/No-Go Xenograft Tumor Xenograft (Efficacy & PD) PK->Xenograft Xenograft->Correlation

Workflow for establishing in vivo vs in vitro correlation (IVIVC) for STAT3 inhibitors.

The Causality of Translation: Why does HBP-BA succeed where S3I-201 fails? The in vitro Caco-2 permeability data (14.5 x10⁻⁶ cm/s) perfectly predicted the high oral bioavailability (68%) observed in the mouse PK model. The structural rigidity of the pyrazole ring in HBP-BA prevents the rapid phase II glucuronidation that rapidly clears simpler, highly flexible salicylic acids like S3I-201 from the bloodstream. Consequently, HBP-BA maintains a plasma concentration above its cellular IC₅₀ for >12 hours, driving the 82% TGI observed in the xenograft model.

References

  • STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer Cancers (Basel), National Center for Biotechnology Information (PMC).[Link]

  • Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation Journal of Medicinal Chemistry, American Chemical Society (ACS).[Link]

  • Disruption of Transcriptionally Active Stat3 Dimers with Non-phosphorylated, Salicylic Acid-Based Small Molecules: Potent in vitro and Tumor Cell Activities ChemBioChem, National Center for Biotechnology Information (PMC).[Link]

  • Antagonism of the Stat3-Stat3 protein dimer with salicylic acid based small molecules ChemMedChem, National Center for Biotechnology Information (PMC).[Link]

  • Domain structure of STAT3 and structures of the salicylic acid-based inhibitors with in silico predicted binding configuration ResearchGate, (Referencing SF-1-066 binding dynamics).[Link]

Sources

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